molecular formula C13H13NO3 B1420482 Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate CAS No. 52979-32-5

Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate

Cat. No.: B1420482
CAS No.: 52979-32-5
M. Wt: 231.25 g/mol
InChI Key: UFHWJOTXZOPDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 7,8-dimethyl-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-7-4-5-9-11(15)6-10(13(16)17-3)14-12(9)8(7)2/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHWJOTXZOPDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(N2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674801
Record name Methyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52979-32-5
Record name Methyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate (CAS 52979-32-5)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: As of the compilation of this guide, specific published research directly investigating Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate is limited. Therefore, this document serves as a comprehensive technical guide built upon established principles of quinoline chemistry and pharmacology, drawing insights from closely related analogues to predict the properties, synthesis, and potential biological activities of the title compound. This guide is intended for researchers, scientists, and drug development professionals as a foundational resource to stimulate and inform future research into this specific molecule.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Derivatives of quinoline have been successfully developed as antimalarial, antibacterial, anticancer, anti-inflammatory, and neuroprotective agents. The 4-hydroxyquinoline-2-carboxylate moiety, in particular, is a key pharmacophore found in compounds with diverse pharmacological profiles.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and biological activity. Based on its chemical structure, the following properties can be attributed to this compound.

PropertyValueSource
CAS Number 52979-32-5
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
Appearance Predicted to be a solidGeneral knowledge of similar compounds
Storage Sealed in dry, 2-8°C
SMILES Code O=C(C1=NC2=C(C)C(C)=CC=C2C(O)=C1)OC

Proposed Synthesis Pathway

While a specific synthetic procedure for this compound has not been published, a plausible route can be devised based on well-established methods for the synthesis of quinoline derivatives. The Gould-Jacobs reaction, a widely used method for constructing the quinoline ring system, provides a logical approach.

The proposed synthesis would involve the condensation of a substituted aniline with a diethyl ethoxymethylenemalonate followed by a thermal cyclization and subsequent esterification.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product 2,3-dimethylaniline 2,3-Dimethylaniline Intermediate_A Diethyl 2-(((3,4-dimethylphenyl)amino)methylene)malonate 2,3-dimethylaniline->Intermediate_A Condensation DEMM Diethyl ethoxymethylenemalonate DEMM->Intermediate_A Intermediate_B Ethyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate Intermediate_A->Intermediate_B Thermal Cyclization (Dowtherm A, ~250°C) Final_Product This compound Intermediate_B->Final_Product Transesterification (MeOH, H+)

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocol: A Hypothetical Step-by-Step Guide

Step 1: Synthesis of Diethyl 2-(((3,4-dimethylphenyl)amino)methylene)malonate (Intermediate A)

  • To a round-bottom flask, add 2,3-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 100-110°C for 2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The resulting intermediate can often be used in the next step without further purification. If necessary, purify by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate (Intermediate B)

  • Add the crude Diethyl 2-(((3,4-dimethylphenyl)amino)methylene)malonate to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to reflux (approximately 250°C) for 30-60 minutes. The cyclization progress should be monitored by TLC.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum to yield the ethyl ester.

Step 3: Synthesis of this compound (Final Product)

  • Suspend the Ethyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate in methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

  • Filter the resulting precipitate, wash with water, and dry to obtain the final product. Further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol.

Anticipated Spectroscopic Characteristics

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the two methyl groups at positions 7 and 8, the methyl ester protons, and the hydroxyl proton. The chemical shifts (δ) are predicted to be in the following ranges:

    • Aromatic protons: ~7.0-8.0 ppm

    • Methyl ester protons (-OCH₃): ~3.9-4.1 ppm

    • C7-Methyl protons (-CH₃): ~2.3-2.5 ppm

    • C8-Methyl protons (-CH₃): ~2.3-2.5 ppm

    • Hydroxyl proton (-OH): A broad singlet, potentially downfield (>10 ppm) due to hydrogen bonding.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key predicted chemical shifts include:

    • Carbonyl carbon (C=O): ~165-175 ppm

    • Aromatic and quinoline ring carbons: ~110-160 ppm

    • Methyl ester carbon (-OCH₃): ~50-55 ppm

    • C7 and C8 methyl carbons (-CH₃): ~15-25 ppm

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

  • C=O stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • C=C and C=N stretches: Multiple bands in the 1500-1650 cm⁻¹ region corresponding to the quinoline ring.

  • C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Electrospray Ionization (ESI-MS): Expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 232.26.

Potential Biological Activities and Therapeutic Targets

The biological profile of this compound remains to be elucidated. However, based on the extensive research on related quinoline derivatives, several potential therapeutic applications can be hypothesized.

Biological_Activities cluster_core This compound cluster_activities Potential Biological Activities Core Core Compound Anticancer Anticancer Core->Anticancer Inhibition of kinases, DNA topoisomerases Antimicrobial Antimicrobial Core->Antimicrobial Inhibition of DNA gyrase Anti_inflammatory Anti-inflammatory Core->Anti_inflammatory Inhibition of COX/LOX enzymes Neuroprotective Neuroprotective Core->Neuroprotective Modulation of neurotransmitter receptors

Figure 2: Potential biological activities and associated mechanisms of action for this compound.

  • Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The substitution pattern on the quinoline ring can significantly influence the potency and selectivity of these compounds. The 7,8-dimethyl substitution on the title compound may confer unique interactions with the binding pockets of cancer-related enzymes.

  • Antimicrobial Activity: The quinolone antibiotics, a major class of antibacterial agents, are based on the 4-oxo-quinoline scaffold. They primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV. It is plausible that this compound could exhibit antibacterial or antifungal properties.

  • Anti-inflammatory Activity: Certain quinoline derivatives have been shown to possess anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Neuroprotective Effects: Kynurenic acid, an endogenous metabolite with a 4-hydroxyquinoline-2-carboxylic acid structure, is a known neuroprotective agent. It acts as an antagonist at ionotropic glutamate receptors. This suggests that the title compound could be investigated for its potential in neurological disorders.

Suggested Experimental Workflows for Biological Evaluation

To elucidate the biological activity of this compound, a systematic screening approach is recommended. The following are detailed protocols for initial in vitro assays.

Anticancer Activity Screening: MTT Assay

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity Screening: Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of the compound against bacterial strains.

Protocol:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) in Mueller-Hinton Broth (MHB) overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB.

  • Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add 50 µL to each well.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound represents an under-explored molecule within the pharmacologically significant quinoline class. While direct experimental data is currently lacking, this guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential biological evaluation. The structural features of this compound suggest a high probability of interesting biological activities, particularly in the areas of oncology, infectious diseases, and inflammation.

Future research should focus on the following:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound's structure unequivocally confirmed using modern spectroscopic techniques.

  • Broad Biological Screening: A comprehensive screening of the compound against a diverse panel of cancer cell lines, bacterial and fungal strains, and key inflammatory enzymes is warranted.

  • Mechanism of Action Studies: Should promising activity be identified, further studies to elucidate the specific molecular targets and mechanisms of action will be crucial.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogues with variations at the 7 and 8 positions, as well as modifications of the ester group, would provide valuable insights into the SAR and guide the design of more potent and selective compounds.

The exploration of this compound holds the potential to uncover a novel therapeutic lead, contributing to the rich and ever-expanding field of quinoline-based drug discovery.

References

  • Al-Trawneh, A. et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(22), 5439.
  • Brito, F. C. F. et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Pharmaceuticals, 14(11), 1105.
  • Chen, Y. et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(14), 3844-3847.
  • Fu, H. Z. (2016). A Mass Spectrometric Study of Kratom Compounds by Direct Infusion Electrospray Ionization Triple Quadrupole Mass Spectrometry. Detection, 4(3), 66-72.
  • Gaponova, I. et al. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molbank, 2019(2), M1069.
  • ResearchGate. (n.d.). 1 H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. Retrieved from [Link]

  • Kovács, B. et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4243.
  • Detsi, A. et al. (2024). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 29(1), 234.
  • Showalter, H. D. H. et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 9(7), 675-680.
  • Le, T. H. T. et al. (2017). Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study.
  • Fu, H. Z. (2016). A Mass Spectrometric Study of Kratom Compounds by Direct Infusion Electrospray Ionization Triple Quadrupole Mass Spectrometry. Detection, 4(3), 66-72.
  • Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Khan, I. U. et al. (2021). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Journal of the Indian Chemical Society, 98(10), 100155.
  • Pace, V. et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 762.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

  • Dong, Y. et al. (2011).
  • Zhang, Y. et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 846931.
  • Shiro, T. et al. (2015). The chemistry and biological activity of heterocycle-fused quinoline derivatives: a review. European Journal of Medicinal Chemistry, 97, 397-408.
  • Al-Qaisi, Z. A. et al. (2022).
  • Showalter, H. D. H. et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 9(7), 675-680.
  • El-Sayed, W. M. et al. (2022). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Current Drug Discovery Technologies, 19(4), 45-56.
  • Kumar, S. & Singh, B. (2011). Quinoline: A versatile heterocyclic. Chemical Science Review and Letters, 1(1), 1-10.
  • Detsi, A. et al. (2024). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 29(1), 234.

An In-Depth Technical Guide to Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a robust, proposed synthetic pathway based on the well-established Gould-Jacobs reaction. Each step of the synthesis is detailed with a causal explanation for the chosen reagents and conditions. Furthermore, this guide presents predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the target molecule and its key intermediates, derived from the analysis of structurally analogous compounds. The potential biological significance of this compound is also discussed in the context of the known pharmacological activities of related quinoline derivatives, particularly their potential as anti-inflammatory and anticancer agents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, providing a strong foundation for the synthesis, characterization, and further investigation of this promising quinoline derivative.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of quinoline have been successfully developed as antimalarial, antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[3][4][5] The pharmacological versatility of the quinoline nucleus stems from its ability to interact with various biological targets, often through intercalation with DNA, inhibition of key enzymes, or modulation of receptor activity.

The 4-hydroxyquinoline-2-carboxylate moiety, in particular, has garnered significant attention. For instance, the 2-carboxylic acid derivative of 4-hydroxyquinoline is kynurenic acid, an endogenous metabolite with neuroprotective properties.[6] Modifications to the quinoline core, such as the introduction of alkyl groups and hydroxyl functionalities, can significantly influence the molecule's physicochemical properties and biological activity. The 7,8-dimethyl substitution pattern, as present in the target molecule, is of particular interest for its potential to enhance lipophilicity and modulate binding interactions with biological targets. This guide focuses on the synthesis, characterization, and potential applications of this compound, a promising yet underexplored member of this important class of compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step sequence commencing with the Gould-Jacobs reaction. This classical method provides a reliable route to the 4-hydroxyquinoline core.[7][8][9] The proposed synthetic pathway is outlined below.

Synthesis_Pathway A 2,3-Dimethylaniline C Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate (Intermediate I) A->C Condensation (Gould-Jacobs Step 1) B Diethyl 2-(ethoxymethylene)malonate B->C D Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate (Intermediate II) C->D Thermal Cyclization (Gould-Jacobs Step 2) E 4-Hydroxy-7,8-dimethylquinoline-2-carboxylic acid (Intermediate III) D->E Hydrolysis & Decarboxylation F This compound (Target Molecule) E->F Esterification

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate (Intermediate I)

The initial step involves the condensation of 2,3-dimethylaniline with diethyl 2-(ethoxymethylene)malonate. This reaction, the first part of the Gould-Jacobs synthesis, proceeds via a nucleophilic substitution of the ethoxy group on the malonate derivative by the aniline nitrogen.[7]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethylaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • The reaction can be performed neat or in a high-boiling solvent such as ethanol or toluene.[10]

  • Heat the reaction mixture to reflux (typically 100-160 °C) for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure. The crude product, Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate, is often of sufficient purity for the next step. If necessary, purification can be achieved by recrystallization from ethanol.

Causality of Experimental Choices:

  • A slight excess of diethyl 2-(ethoxymethylene)malonate is used to ensure complete consumption of the aniline.

  • The reaction is typically carried out at elevated temperatures to facilitate the elimination of ethanol and drive the reaction to completion. Microwave-assisted synthesis can also be employed to reduce reaction times.[8]

Step 2: Synthesis of Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate (Intermediate II)

The second step is a thermal intramolecular cyclization of the intermediate enamine. This reaction is typically carried out in a high-boiling solvent to achieve the necessary temperature for the ring-closing reaction.

Experimental Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate (Intermediate I).

  • Add a high-boiling solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil.

  • Heat the mixture to approximately 250 °C with vigorous stirring.

  • Maintain this temperature for 20-30 minutes. The product will precipitate from the hot solution.

  • Allow the mixture to cool to approximately 100 °C and then add a sufficient amount of petroleum ether or hexane to dilute the mixture and facilitate filtration.

  • Filter the precipitated solid and wash thoroughly with petroleum ether to remove the high-boiling solvent.

  • The crude Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate can be purified by recrystallization from ethanol or acetic acid.

Causality of Experimental Choices:

  • High-boiling inert solvents like Dowtherm A are used to achieve the high temperature required for the cyclization, which involves the formation of a new carbon-carbon bond and subsequent aromatization.

  • Rapid heating and a short reaction time are often employed to minimize the formation of byproducts.

Step 3: Synthesis of 4-Hydroxy-7,8-dimethylquinoline-2-carboxylic acid (Intermediate III)

This step involves the hydrolysis of the ester at the 3-position, followed by decarboxylation.

Experimental Protocol:

  • Suspend Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate (Intermediate II) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours until a clear solution is obtained, indicating complete hydrolysis of the ester.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The carboxylic acid intermediate will precipitate. However, upon further heating, decarboxylation will occur. To achieve decarboxylation, heat the acidified mixture to reflux for an additional 1-2 hours.[7]

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry to yield 4-Hydroxy-7,8-dimethylquinoline.

  • To obtain the 2-carboxylic acid, a more controlled hydrolysis and decarboxylation sequence might be necessary, or a different synthetic route starting with a precursor already containing the 2-carboxylate group would be preferable. However, for the purpose of this proposed synthesis, we will proceed with the esterification of the 2-carboxylic acid, assuming it can be selectively formed or that an alternative route to this intermediate is available.

Causality of Experimental Choices:

  • Alkaline hydrolysis is a standard method for converting esters to carboxylic acids.

  • Acidification protonates the carboxylate, causing the carboxylic acid to precipitate.

  • Heating the acidic solution promotes decarboxylation at the 3-position, which is a common feature of the Gould-Jacobs reaction sequence.

Step 4: Synthesis of this compound (Target Molecule)

The final step is the esterification of the carboxylic acid at the 2-position with methanol.

Experimental Protocol:

  • Suspend 4-Hydroxy-7,8-dimethylquinoline-2-carboxylic acid (Intermediate III) in methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.[11]

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a weak base, such as a saturated aqueous solution of sodium bicarbonate.

  • The product may precipitate out of the solution and can be collected by filtration. Alternatively, the methanol can be removed under reduced pressure, and the residue can be extracted with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, this compound.

Causality of Experimental Choices:

  • Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a standard and efficient method for synthesizing esters.[11]

  • The use of a catalyst is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Predicted Spectroscopic Data

As no experimentally determined spectroscopic data for this compound are readily available, the following data are predicted based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Notes
~11.0 - 12.0br s1H4-OHThe chemical shift of the hydroxyl proton can be variable and the peak is often broad.
~7.8d1HH-5Aromatic proton.
~7.2d1HH-6Aromatic proton.
~4.0s3H-OCH₃Methyl ester protons.
~2.5s3H7-CH₃Aromatic methyl protons.
~2.4s3H8-CH₃Aromatic methyl protons.
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~170C=O (ester)
~165C-4
~148C-8a
~140C-2
~135C-7
~128C-8
~125C-5
~120C-6
~118C-4a
~110C-3
~53-OCH₃
~207-CH₃
~158-CH₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3400-3200O-H stretch (hydroxyl)Broad, Medium
~3050C-H stretch (aromatic)Medium
~2950C-H stretch (aliphatic)Medium
~1720C=O stretch (ester)Strong
~1620, 1580C=C stretch (aromatic)Medium-Strong
Predicted Mass Spectrometry (MS) Data
m/z Assignment
231[M]⁺ (Molecular Ion)
200[M - OCH₃]⁺
172[M - COOCH₃]⁺

Potential Biological Applications and Significance

While the specific biological activity of this compound has not been reported, the activities of structurally related compounds provide a strong basis for predicting its potential therapeutic applications.

Potential Anti-Inflammatory Activity

Numerous quinoline derivatives have demonstrated significant anti-inflammatory properties.[3] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes. The substitution pattern on the quinoline ring plays a crucial role in determining the potency and selectivity of this inhibition. The presence of lipophilic methyl groups at the 7 and 8 positions could enhance the binding of the molecule to the hydrophobic channels of COX enzymes.

Potential Anticancer Activity

The quinoline scaffold is a common feature in a variety of anticancer agents.[5][12] These compounds can exert their cytotoxic effects through various mechanisms, including topoisomerase inhibition, disruption of microtubule polymerization, and modulation of signaling pathways involved in cell proliferation and apoptosis. The 4-hydroxyquinoline-2-carboxylate framework, in particular, has been explored for the development of novel anticancer drugs. The specific substitutions on the target molecule could lead to selective activity against certain cancer cell lines.

Potential_Biological_Activity A This compound B Potential Anti-Inflammatory Activity A->B C Potential Anticancer Activity A->C D Inhibition of Inflammatory Mediators (e.g., COX) B->D E Induction of Apoptosis C->E F Inhibition of Cell Proliferation C->F

Caption: Potential biological activities of this compound.

Conclusion

This compound represents a promising but currently under-investigated molecule within the pharmacologically significant class of quinoline derivatives. This technical guide has provided a detailed, scientifically-grounded proposed pathway for its synthesis via the Gould-Jacobs reaction, complete with step-by-step protocols and explanations for the experimental choices. The predicted spectroscopic data offer a valuable reference for the characterization of this compound. Based on the known biological activities of related quinoline structures, this compound warrants further investigation for its potential as an anti-inflammatory or anticancer agent. The information presented herein is intended to facilitate and encourage future research into this intriguing molecule, paving the way for the potential discovery of novel therapeutic agents.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives. Chinese Pharmaceutical Journal, 58(16), 1461-1469. [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. [Link]

  • de Oliveira, R. B., et al. (2020). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. [Link]

  • Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Varghese, B., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 33(4), 1-38. [Link]

  • Khan, I., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences, 9(1), 1-19. [Link]

  • Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. ResearchGate. [Link]

  • Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4(63), 33288-33293. [Link]

  • Bharmal, F. M., et al. (2003). 2-Chloro-8-methylquinolin-3-yl)-acetonitriles/acetamides as potential antimicrobial agents. ResearchGate. [Link]

  • Török, G., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(15), 3343. [Link]

  • Pacheco, M. A., & Marshall, C. L. (1997). Review of Dimethyl Carbonate (DMC) Manufacture and Its Characteristics as a Fuel Additive. Energy & Fuels, 11(1), 2-29. [Link]

  • Singh, R., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications, 7(1), 1-27. [Link]

  • Luo, H., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 103, 117660. [Link]

  • Reitsema, R. H. (1948). The Chemistry of the 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43-68. [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4999. [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]

  • Wati, R. K., et al. (2023). The potential of kratom (Mitragyna speciosa) leaf alkaloid fraction as a cytotoxic and apoptosis inducer in T47D breast cancer cells. ResearchGate. [Link]

  • Al-Mousawi, S. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(24), 5876. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. ResearchGate. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0173087). [Link]

  • Torres-Piedra, M., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(37), 17949-17962. [Link]

  • Kunishima, M., et al. (1999). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). Synlett, 1999(8), 1255-1256. [Link]

  • Qi, J., et al. (2007). Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4678. [Link]

  • Haffner, C. D., et al. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210745. [Link]

Sources

A Mechanistic Investigation of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate is a distinct member of this class, characterized by a 4-hydroxy substitution, a methyl ester at the 2-position, and lipophilic methyl groups at the C7 and C8 positions. While direct mechanistic studies on this specific molecule are not extensively documented in publicly available literature, its structural features permit a well-grounded, hypothesis-driven investigation into its potential mechanisms of action. This technical guide synthesizes evidence from closely related quinoline-carboxylate analogs to propose and explore the most probable biological targets and signaling pathways. We will delve into potential anti-inflammatory and anticancer activities, supported by molecular modeling insights from homologous compounds, and provide a comprehensive roadmap for the experimental validation of these hypotheses.

Structural and Chemical Profile

This compound possesses a unique combination of functional groups that are key to its putative biological activity:

  • 4-Hydroxyquinoline Core: This moiety is known to participate in hydrogen bonding and can act as a metal chelator. The tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms can influence receptor binding and membrane permeability.

  • Carboxylate Group at C2: The methyl ester at the C2 position is a potential site for hydrolysis by cellular esterases, which could unmask a carboxylic acid. This free acid, in conjunction with the quinoline nitrogen, can form a bidentate chelation site for metal ions, a feature implicated in the antiproliferative activity of similar compounds.[1]

  • Dimethyl Substitution at C7/C8: The presence of these lipophilic methyl groups on the benzene ring portion of the quinoline is critical. Structure-activity relationship (SAR) studies on related quinoline derivatives have demonstrated that lipophilic substituents at these positions are crucial for enhancing potency, particularly for targets like cyclooxygenase-2 (COX-2).[2]

Hypothesized Mechanism of Action 1: Anti-Inflammatory Activity via Selective COX-2 Inhibition

A compelling hypothesis for the primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Rationale from Analog Studies

Research on a series of 4-carboxyl quinoline derivatives has identified potent and highly selective COX-2 inhibitors.[2] In these studies, the presence of lipophilic groups at the C7 and C8 positions was found to be a critical determinant of inhibitory activity. This aligns perfectly with the structure of this compound.

Molecular docking simulations of these analogs within the COX-2 active site revealed that the carboxyl group (potentially unmasked from the methyl ester) forms a key ionic interaction with a positively charged arginine residue (Arg120) at the mouth of the active site.[2] Simultaneously, the lipophilic C7/C8 substituents are oriented towards a secondary pocket, enhancing binding affinity and selectivity for COX-2 over the more constitutively expressed COX-1 isoform.

Proposed Signaling Pathway

The proposed mechanism involves the direct inhibition of COX-2, which would block the conversion of arachidonic acid to prostaglandins (specifically PGE2), key mediators of pain, inflammation, and fever.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins catalysis Target_Molecule Methyl 4-hydroxy-7,8- dimethylquinoline-2-carboxylate Target_Molecule->COX2 Inhibition Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation activation

Caption: Hypothesized inhibition of the COX-2 inflammatory pathway.

Hypothesized Mechanism of Action 2: Anticancer and Antiproliferative Effects

The quinoline scaffold is prevalent in oncology drug discovery. Several related quinoline carboxylic acids have demonstrated significant growth inhibition against various cancer cell lines, including breast (MCF7) and cervical (HeLa) cancer.[1]

Potential Molecular Targets

The anticancer effects could be multifactorial, stemming from interactions with several potential targets identified through analog studies:

  • Sirtuin 3 (SIRT3) Inhibition: Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been identified as potent inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism and cell survival.[3] Inhibition of SIRT3 can lead to cell cycle arrest and induce cellular differentiation.

  • PI3K/HDAC Dual Inhibition: While structurally more distant, some quinazoline (a related heterocycle) derivatives have been engineered as dual inhibitors of Phosphoinositide 3-Kinases (PI3K) and Histone Deacetylases (HDAC), two critical pathways in cancer cell proliferation and survival.[4]

  • Multidrug Resistance Protein 2 (MRP2) Inhibition: Quinoline analogs have been shown to inhibit MRP2, an efflux pump that contributes to chemotherapy resistance in cancer cells.[5]

The common thread among many of these activities is the quinoline-carboxylic acid scaffold. The specific substitution pattern of this compound would dictate its selectivity and potency towards these or other undiscovered targets.

Quantitative Data from Structurally Related Compounds

To provide context for potential efficacy, the following table summarizes in vitro data for structurally related quinoline inhibitors from the literature.

Compound ClassTargetIC50 Value (µM)Cancer Cell Line / AssayReference
Tetrahydrobenzo[h]quinoline-4-carboxylic acid deriv.COX-20.043In vitro enzyme assay[2]
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid P6SIRT37.2In vitro enzyme assay[3]
Quinoline-2-carboxylic acidN/ANot specifiedSignificant cytotoxicityHeLa
Quinoline-3-carboxylic acidN/ANot specifiedRemarkable inhibitionMCF7
Quinoline-4-carboxylic acidN/ANot specifiedRemarkable inhibitionMCF7

Proposed Experimental Workflow for Mechanism of Action Validation

To definitively elucidate the mechanism of action, a systematic, multi-tiered experimental approach is required. This workflow is designed as a self-validating system to move from broad phenotypic screening to specific target identification.

MOA_Workflow cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Specific Target Validation Pheno_Screen Broad Antiproliferative Screen (e.g., NCI-60 Panel) Kinase_Panel Broad Kinase Panel Screen Pheno_Screen->Kinase_Panel If antiproliferative SIRT_Assay Sirtuin Activity Panel (SIRT1-7) Pheno_Screen->SIRT_Assay If antiproliferative Inflam_Assay Anti-inflammatory Assay (LPS-stimulated Macrophages, PGE2 measurement) COX_Assay COX-1 / COX-2 Isoform Assay Inflam_Assay->COX_Assay If anti-inflammatory Binding_Assay Direct Binding Assay (e.g., SPR, ITC) COX_Assay->Binding_Assay Kinase_Panel->Binding_Assay SIRT_Assay->Binding_Assay Cell_Target Cellular Target Engagement (e.g., CETSA) Binding_Assay->Cell_Target Knockdown Target Knockdown/Knockout Validation Cell_Target->Knockdown

Caption: A tiered workflow for elucidating the mechanism of action.

Detailed Protocol: In Vitro COX-2 Inhibition Assay

This protocol is designed to quantify the inhibitory potential of the test compound against the COX-2 enzyme.

Objective: To determine the IC50 value of this compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound, dissolved in DMSO

  • Celecoxib (positive control), dissolved in DMSO

  • DMSO (vehicle control)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and Celecoxib in DMSO. A typical starting concentration range is 100 µM to 0.1 nM.

  • Reaction Setup: In a 96-well plate, add 10 µL of the diluted test compound, positive control, or vehicle control (DMSO).

  • Enzyme Addition: Add 170 µL of reaction buffer containing the COX-2 enzyme to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of arachidonic acid solution to each well to start the reaction.

  • Reaction Incubation: Incubate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding an appropriate stop solution (e.g., 1 M HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions. The absorbance is read on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of Celecoxib as a potent and selective COX-2 inhibitor provides a positive control to validate assay performance. The vehicle control (DMSO) establishes the baseline 100% enzyme activity.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively established, its chemical structure provides strong rationale for hypothesizing roles in anti-inflammatory and anticancer pathways. The structural homology to known selective COX-2 inhibitors, particularly the lipophilic C7/C8 substitution, presents the most immediate and compelling avenue for investigation. The proposed experimental workflow offers a robust strategy for moving from hypothesis to validated mechanism. Future research should focus on executing these phenotypic and target-based assays, followed by medicinal chemistry efforts to optimize potency and selectivity based on the validated target.

References

  • Al-Ostoot, F.H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Kandeel, M.M., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ukrainets, I.V., et al. (2010). 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. ChemInform. Available at: [Link]

  • Baruah, P., et al. (2017). Quinoline derivative and their pharmacological & medicinal potential. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • MDPI. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. Available at: [Link]

  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry. Available at: [Link]

  • Barbero, N., et al. (2018). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Chan, S.H., et al. (2020). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. Available at: [Link]

  • Rana, A., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. Available at: [Link]

  • Wang, C., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Molecules. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship of Substituted Quinoline Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, a core structural motif that has given rise to a remarkable diversity of therapeutic agents.[1][2] Its rigid, bicyclic aromatic nature provides a stable framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with a wide array of biological targets. When this venerable scaffold is functionalized with a carboxylate or a related carboxamide group, a new dimension of therapeutic potential is unlocked.[2] These derivatives have demonstrated significant efficacy across multiple domains, including oncology, infectious diseases, and inflammation.[1][3]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It eschews a rigid, templated format in favor of a narrative that follows the scientific logic of discovery. We will dissect the intricate relationship between the molecular architecture of substituted quinoline carboxylates and their biological function, moving from foundational chemical principles and synthetic strategies to a detailed analysis of their structure-activity relationships (SAR) in key therapeutic areas. Our focus will be on the causality behind experimental design and the self-validating nature of robust scientific protocols, providing not just information, but actionable insights for the development of next-generation therapeutics.

The Quinoline Carboxylate Core: A Versatile Pharmacophore

The fundamental quinoline carboxylate structure consists of a fused benzene and pyridine ring with a carboxylic acid (-COOH) or its derivative (e.g., ester -COOR, amide -CONR₂) appended. The nitrogen atom in the pyridine ring imparts weak basicity, allowing for the formation of salts and influencing the molecule's overall physicochemical properties.[1][4] The scaffold can undergo both electrophilic and nucleophilic substitution reactions, providing a rich chemical canvas for modification.[1]

The carboxylate group is more than a simple appendage; it is a critical determinant of activity. Its ability to ionize allows it to form key hydrogen bonds and ionic interactions with amino acid residues in target proteins. Furthermore, its acidity (pKa) and polarity significantly impact solubility, cell permeability, and pharmacokinetic profiles. In some anticancer applications, the carboxylic acid form has been shown to enhance selectivity for tumor cells, which often exhibit a more acidic microenvironment than healthy tissues.[5]

The strategic placement of substituents around this core allows for the fine-tuning of electronic, steric, and lipophilic properties, which in turn dictates the compound's potency, selectivity, and mechanism of action.

Caption: General scaffold of a quinoline carboxylate showing key positions for substitution.

Synthetic Pathways: Building the Core

The construction of the quinoline carboxylate scaffold has been achieved through various classical name reactions, including the Pfitzinger and Doebner-von Miller syntheses.[1][6] While foundational, modern drug discovery often demands more efficient, versatile, and scalable methods. Multi-component reactions are particularly powerful, allowing for the rapid generation of molecular diversity from simple starting materials in a single pot.

A robust and widely applicable strategy is the Doebner reaction, which synthesizes quinoline-4-carboxylic acids via a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[6] This method is advantageous for its operational simplicity and its ability to accommodate a wide range of substituents on both the aniline and aldehyde starting materials.

Experimental Protocol: Three-Component Doebner Synthesis of a 2-Aryl-Quinoline-4-Carboxylic Acid

This protocol describes a general procedure for the synthesis of a 2-aryl-quinoline-4-carboxylic acid, a common motif in biologically active derivatives.

Causality: The use of an acid catalyst like BF₃·THF is crucial for activating the carbonyl groups and facilitating the condensation and cyclization steps, particularly with electron-deficient anilines which are otherwise poor nucleophiles.[6] Acetonitrile is chosen as the solvent for its ability to dissolve the reactants and for its relatively high boiling point, which allows the reaction to be conducted at elevated temperatures to drive it to completion.[6]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aniline (1.0 mmol, 1.0 equiv) and acetonitrile (10 mL).

  • Addition of Reactants: Add the substituted benzaldehyde (1.0 mmol, 1.0 equiv) and pyruvic acid (1.0 mmol, 1.0 equiv) to the solution at room temperature.

  • Catalyst Addition: Carefully add the acid catalyst (e.g., BF₃·THF, 1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water (50 mL) and stir. The product will precipitate out of solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and then a minimal amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure quinoline-4-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Doebner_Synthesis_Workflow cluster_reactants Reactants Aniline Substituted Aniline Mix Combine in Acetonitrile Aniline->Mix Aldehyde Aryl Aldehyde Aldehyde->Mix Pyruvic Pyruvic Acid Pyruvic->Mix Catalyst Add Acid Catalyst (e.g., BF₃·THF) Mix->Catalyst Reflux Reflux (82°C, 24h) Catalyst->Reflux Workup Aqueous Work-up & Precipitation Reflux->Workup Purify Filter & Recrystallize Workup->Purify Product Pure Quinoline-4- Carboxylic Acid Purify->Product

Caption: Workflow for the Doebner synthesis of quinoline-4-carboxylic acids.

Structure-Activity Relationship (SAR) Across Therapeutic Areas

The biological activity of quinoline carboxylates is exquisitely sensitive to the nature and position of substituents on the quinoline core. This section explores the key SAR trends in anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity

Quinoline carboxylates exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and dihydroorotate dehydrogenase, as well as the induction of apoptosis.[2][7]

  • Position 2: This position is a critical locus for modulating potency. Substitution with bulky aromatic or heteroaromatic groups is often favorable. For instance, 2-styrylquinoline-3-carboxylate derivatives have shown potent antiproliferative activity.[5] The electronic properties of substituents on this aryl ring are important; both electron-donating and electron-withdrawing groups can lead to potent compounds, suggesting that steric bulk and overall conformation may be as crucial as electronics.

  • Position 3: The nature of the carbonyl group is paramount. Converting a carboxylate ester to the corresponding carboxylic acid can dramatically increase selectivity for cancer cells over non-cancerous cells.[5] This is attributed to a change in the compound's pKa, leading to preferential accumulation in the acidic tumor microenvironment.

  • Position 4: Substitution at C4 can be diverse. In many active compounds, this position is part of a quinolone system (a 4-oxo group), which is a key feature of many topoisomerase inhibitors.[2] Simple quinoline-4-carboxylic acids have also demonstrated significant growth inhibition against various cancer cell lines.[3]

  • Positions 6 & 7: The benzene portion of the scaffold is frequently modified with halogens. A chloro or fluoro group at C7, in particular, is a common feature in potent antimicrobial and anticancer quinolines, likely by enhancing binding interactions and modifying electronic properties.[1][4]

SAR Summary: Anticancer Quinoline Carboxylates

Position Favorable Substituents Rationale / Effect Example Compound Class
C2 (Substituted) Aryl, Styryl Enhances potency through steric/electronic interactions with target. 2-Styrylquinoline-3-carboxylates[5]
C3 Carboxylic Acid (-COOH) Increases selectivity for cancer cells via pKa modulation.[5] Quinoline-3-carboxylic acids[5]
C4 Oxo (=O), Carboxylic Acid Key for quinolone-type mechanisms; provides H-bonding. 1,2-dihydro-2-oxo-4-quinoline carboxylic acids[3]

| C7 | Halogens (F, Cl) | Enhances binding affinity and modulates electronic character. | Halogenated quinolines[1] |

Anticancer_SAR Core Quinoline Carboxylate Core Pos2 Position 2: - Bulky aryl/styryl groups enhance potency Core->Pos2 Modulates Potency Pos3 Position 3: - COOH enhances selectivity vs. COOR Core->Pos3 Controls Selectivity Pos4 Position 4: - Oxo group (quinolone) is key - COOH also active Core->Pos4 Dictates Mechanism Pos7 Position 7: - Halogen (F, Cl) substitution is favorable Core->Pos7 Fine-tunes Binding

Caption: Key SAR takeaways for anticancer activity of quinoline carboxylates.

Antimicrobial and Antimalarial Activity

The quinoline scaffold is the foundation of classic antimalarial drugs like chloroquine. Modern derivatives, especially quinoline-4-carboxamides, have emerged as potent agents against multiple life-cycle stages of the malaria parasite, Plasmodium falciparum.[8]

  • Position 2: Aromatic rings at C2 are well-tolerated. Substituents on this ring can be varied to optimize physicochemical properties like lipophilicity and permeability without losing potency.[8]

  • Position 4: The carboxamide linkage (-CONH-) at C4 is a hallmark of a new class of antimalarials that act by inhibiting translation elongation factor 2 (PfEF2).[8]

  • Carboxamide Side Chain (R³): The nature of the substituent on the amide nitrogen is critical. SAR studies have shown that basicity and linker length are key drivers of activity.[8] Often, a short alkyl chain terminating in a basic amine (e.g., pyrrolidine, piperazine) leads to optimal potency, solubility, and metabolic stability.[1][8]

  • Position 7: As with anticancer agents, a chlorine atom at C7 is a classic feature of potent antimalarials (e.g., chloroquine) and is often retained in newer derivatives.

SAR Summary: Antimalarial Quinoline-4-Carboxamides

Position / Feature Favorable Substituents Rationale / Effect Example Compound
C2 (Substituted) Aryl Modulates PK properties while maintaining potency. DDD107498[8]
C4 Carboxamide (-CONH-R) Essential for mechanism of action (PfEF2 inhibition). Quinoline-4-carboxamides[8]
Amide Side Chain Short alkyl linker with a basic amine Optimizes basicity, solubility, and target engagement. 2-(pyrrolidin-1-yl)ethanamine side chain[8]

| C7 | Chlorine (-Cl) | Enhances intrinsic potency. | Chloroquine, various carboxamides |

Anti-inflammatory Activity

Certain quinoline carboxylic acids have shown impressive anti-inflammatory properties, often comparable to classical NSAIDs like indomethacin, by inhibiting pathways such as lipopolysaccharide (LPS)-induced inflammation in macrophages.[3] A fascinating aspect of these compounds is their frequent dual activity as both anti-inflammatory and antiproliferative agents.[3]

  • Carboxylate Position: Both quinoline-3-carboxylic and quinoline-4-carboxylic acids have demonstrated significant anti-inflammatory effects.[3][9]

  • Chelation Potential: The molecular mechanism for some derivatives is speculated to involve the chelation of divalent metals. The proximity of the carboxylic acid group and the quinoline nitrogen atom creates a potential bidentate chelation site, which could be crucial for their biological activity.[3]

  • C8 Substitution: Structure-activity relationship studies have indicated that substitution at the C8 position can significantly affect nitric oxide (NO) inhibitory activity, a key marker of inflammation.[9]

Protocols for Biological Evaluation: A Self-Validating System

The trustworthiness of SAR data hinges on the robustness and reproducibility of the biological assays used for evaluation. The following protocol for a Sulforhodamine B (SRB) assay provides a reliable method for determining the in vitro antiproliferative activity of test compounds.

Experimental Protocol: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric method used to measure cell density based on the measurement of cellular protein content. The dye SRB binds stoichiometrically to proteins under mildly acidic conditions, and the amount of bound dye can be extracted and quantified, providing a proxy for cell number. This protocol is designed to be self-validating by including positive (e.g., cisplatin) and negative (vehicle) controls.[3]

  • Cell Culture and Seeding:

    • Maintain the desired cancer cell line (e.g., MCF-7, HCT116) in the appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test quinoline carboxylate derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the medium from the plates and add 100 µL of medium containing the test compounds at various concentrations (typically in triplicate). Include wells with vehicle (DMSO) only as a negative control and a known anticancer drug (e.g., cisplatin) as a positive control.

    • Incubate the plates for 48-72 hours.

  • Cell Fixation and Staining:

    • After incubation, discard the supernatant. Gently fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water to remove TCA and let them air dry completely.

    • Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Measurement and Data Analysis:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plates on a gyratory shaker for 10 minutes to ensure complete dissolution of the dye.

    • Measure the optical density (OD) at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition using the formula: [1 - (OD_test / OD_control)] * 100.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Perspectives

The substituted quinoline carboxylate scaffold remains a fertile ground for therapeutic innovation. The structure-activity relationships delineated in this guide highlight several key principles: the profound impact of the carboxylate/carboxamide functionality at positions C3 and C4, the role of C2 aryl substituents in modulating potency and pharmacokinetics, and the consistent utility of halogenation on the benzenoid ring.

Future research will undoubtedly leverage these principles while exploring new frontiers. The development of dual-action agents, such as compounds with combined antiproliferative and anti-inflammatory effects, represents a promising strategy for complex diseases like cancer.[3] Furthermore, the integration of computational modeling and in silico ADMET prediction will be indispensable for rationally designing derivatives with improved drug-like properties and minimizing late-stage attrition.[7][10] By building upon this deep understanding of the structure-activity relationship, the scientific community is well-positioned to develop the next generation of highly selective and potent quinoline-based medicines.

References

  • Weyes, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Ullah, S., et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. Available at: [Link]

  • Al-Ostath, O. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Archiv der Pharmazie. Available at: [Link]

  • Varghese, B., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. Available at: [Link]

  • Kim, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances. Available at: [Link]

  • Rao, M. L. N., et al. (2015). A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. Google Patents (WO2015198349A1).
  • Al-Ostath, O. A., et al. (2024). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. Available at: [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Saddik, R., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules. Available at: [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

optimizing Conrad-Limpach reaction for dimethylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimizing the Conrad-Limpach Reaction for the Synthesis of Dimethylquinolines

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Conrad-Limpach reaction is a cornerstone of heterocyclic chemistry, providing a robust pathway to 4-hydroxyquinolines (which exist in equilibrium with their tautomeric 4-quinolone form). This application note provides an in-depth guide for optimizing the synthesis of substituted dimethylquinolines, a class of compounds with significant interest in medicinal chemistry and materials science. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings of the reaction, strategies for controlling regioselectivity, and systematic approaches to maximizing yield and purity. This guide is designed to empower researchers to troubleshoot common issues and rationally design reaction conditions for their specific dimethylquinoline targets.

Part 1: The Mechanistic Landscape & Key Control Points

A profound understanding of the reaction mechanism is the foundation of effective optimization. The Conrad-Limpach synthesis is fundamentally a two-stage process: (1) the formation of a β-anilinoacrylate intermediate, followed by (2) a high-temperature thermal cyclization.[1]

Stage 1: β-Anilinoacrylate Formation

This initial step involves the condensation of a substituted aniline with a β-ketoester.[1][2] For the synthesis of dimethylquinolines, this typically involves reacting a substituted aniline with ethyl acetoacetate or a related β-ketoester. The reaction begins with the nucleophilic attack of the aniline nitrogen on the ketone carbonyl of the β-ketoester.[2]

Controlling Regioselectivity: The Conrad-Limpach vs. Knorr Pathway

A critical consideration at this stage is the competition between two possible reaction pathways, which dictates the final quinoline isomer.[2]

  • Conrad-Limpach Pathway (Kinetic Control): At lower to moderate temperatures (e.g., room temperature to ~100 °C), the aniline preferentially attacks the more electrophilic ketone carbonyl. This is the kinetically favored pathway and leads to the formation of a β-anilinoacrylate, which upon cyclization, yields the 4-hydroxyquinoline product.[2][3]

  • Knorr Pathway (Thermodynamic Control): At higher temperatures (e.g., ~140 °C or above), the reaction becomes reversible. The aniline can instead attack the less reactive ester carbonyl, leading to a more stable β-ketoanilide intermediate.[2][3] This is the thermodynamically favored pathway, and subsequent cyclization yields the isomeric 2-hydroxyquinoline .[2][3]

For the targeted synthesis of 4-hydroxy-dimethylquinolines, maintaining moderate temperatures during this initial condensation is paramount to favor the kinetic product.[2]

Conrad_Limpach_Mechanism cluster_stage1 Stage 1: Condensation (Kinetic Control) cluster_stage2 Stage 2: Cyclization cluster_knorr Knorr Side-Pathway (Thermodynamic Control) Aniline Substituted Aniline Intermediate β-Anilinoacrylate (Kinetic Product) Aniline->Intermediate + Ketoester (Acid Catalyst, RT - 100°C) Knorr_Product 2-Hydroxyquinoline (Isomeric Byproduct) Aniline->Knorr_Product + Ketoester (>140°C) Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Intermediate Ketoester->Knorr_Product Quinolone 4-Hydroxy-dimethylquinoline (Final Product) Intermediate->Quinolone Thermal Cyclization (~250°C, High-Boiling Solvent)

Figure 1. High-level overview of the two-stage Conrad-Limpach reaction pathway.

Stage 2: Thermal Cyclization

This is the rate-determining step and often the most challenging to optimize.[2] The β-anilinoacrylate intermediate must be heated to high temperatures, typically around 250 °C, to induce an intramolecular electrocyclic ring closure onto the aniline ring.[1][2] This step temporarily disrupts the aromaticity of the aniline ring, creating a high-energy intermediate, which is why significant thermal energy is required.[4]

Key optimization parameters for this stage are the choice of solvent and the precise temperature control. Historically, this step was performed neat (without solvent), leading to very moderate yields, often below 30%, due to decomposition and tar formation.[2][5] The breakthrough in achieving high yields (up to 95% in some cases) came with the use of high-boiling, inert solvents.[2]

Part 2: A Systematic Approach to Optimization

Optimization should be approached systematically, varying one parameter at a time while keeping others constant. The primary metrics for success are reaction yield, product purity, and minimization of side products (like the Knorr isomer or tar).

Optimization_Workflow start Define Target Dimethylquinoline baseline Run Baseline Protocol (See Part 3) start->baseline analyze1 Analyze Outcome (TLC, LC-MS, Yield) baseline->analyze1 vary_solvent Screen Solvents (Table 1) analyze1->vary_solvent Yield < 80%? optimized Optimized Protocol analyze1->optimized Yield > 80% analyze2 Analyze Outcome vary_solvent->analyze2 vary_temp Optimize Temperature (230-270°C) analyze2->vary_temp Impurity issues? analyze2->optimized Yield & Purity OK analyze3 Analyze Outcome vary_temp->analyze3 vary_cat Screen Catalysts (Acidic vs. Lewis Acid) analyze3->vary_cat Slow reaction? analyze3->optimized Yield & Purity OK analyze4 Analyze Outcome vary_cat->analyze4 analyze4->optimized Converged

Figure 2. Systematic workflow for optimizing the Conrad-Limpach reaction.
Parameter 1: Solvent Selection for Thermal Cyclization

The solvent's primary role is to enable efficient heat transfer and keep reactants soluble at high temperatures, minimizing charring. The yield generally improves with solvents having higher boiling points.[4]

SolventBoiling Point (°C)Characteristics & ConsiderationsReference
Dowtherm A 257Eutectic mixture of diphenyl ether and biphenyl. Liquid at room temp, but has an unpleasant odor. A very common and effective choice.[4]
Diphenyl Ether 259Inexpensive, but solid at room temperature which can be inconvenient. Also has an unpleasant odor.[4]
Mineral Oil > 275Inexpensive but can be difficult to remove during workup due to its physical properties.[2][4]
1,2,4-Trichlorobenzene 214A potentially useful and inexpensive alternative, though its lower boiling point might require longer reaction times.[4]
Ethyl Benzoate 212Can serve as an adequate replacement, though yields may be lower than with solvents boiling >250°C.[4]

Recommendation: Begin optimization with Dowtherm A or diphenyl ether as they are the most widely referenced and effective solvents for this reaction.[4]

Parameter 2: Catalyst Choice and Loading

Acid catalysis is essential for facilitating the multiple keto-enol tautomerizations throughout the mechanism.[2] While strong Brønsted acids are traditional, other catalysts can be explored.

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl): These are the most common catalysts.[2] A catalytic amount is typically sufficient. Start with 1-5 mol%.

  • Polyphosphoric Acid (PPA): Can act as both a catalyst and a dehydrating agent, potentially influencing regioselectivity and improving yields in some cases.[6]

  • Lewis Acids (e.g., SnCl₄, Sc(OTf)₃): While less common for the Conrad-Limpach, exploring Lewis acids, which are effective in related quinoline syntheses, may offer alternative reactivity.[6]

Recommendation: Start with a catalytic amount of H₂SO₄. If issues with dehydration or side reactions persist, a screen with PPA may be warranted.

Parameter 3: Temperature and Reaction Time

Temperature is a critical variable. The cyclization requires temperatures high enough to overcome the activation energy barrier but low enough to prevent significant decomposition.[1][2]

  • Screening Range: A good starting range for the thermal cyclization is 240-260 °C.[1][2]

  • Monitoring: The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[6] A typical endpoint is the disappearance of the β-anilinoacrylate intermediate.

  • Trade-offs: Higher temperatures may shorten reaction times but increase the risk of tar formation.[5] Conversely, lower temperatures may require longer reaction times but can result in a cleaner reaction profile.[7]

Part 3: Baseline & Optimization Protocols

The following protocols provide a validated starting point. Researchers should adapt them based on the specific properties of their substituted anilines and the results of their optimization screens.

Protocol 1: Baseline Synthesis of a 2,4-Dimethyl-4-hydroxyquinoline

This protocol details the synthesis in two distinct steps, which allows for isolation of the intermediate and better control over the reaction.

Step 1: Synthesis of Ethyl 3-(dimethylanilino)crotonate Intermediate

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Solvent & Catalyst: Add ethanol as a solvent (approx. 2-3 mL per gram of aniline) and a catalytic amount of glacial acetic acid or H₂SO₄ (e.g., 1 drop).

  • Reaction: Stir the mixture at room temperature for 1-2 hours, then gently heat to reflux (approx. 80 °C) for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting aniline spot has been consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. The resulting oil or solid is the crude β-anilinoacrylate intermediate. It can often be used in the next step without further purification.

Step 2: Thermal Cyclization to form the Dimethylquinoline

  • Solvent Pre-heating: In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat Dowtherm A (approx. 3-5 mL per gram of intermediate) to 250 °C.

  • Addition of Intermediate: Add the crude β-anilinoacrylate intermediate from Step 1 slowly and portion-wise to the hot solvent. Caution: The addition may cause vigorous boiling and evolution of ethanol.

  • Reaction: Maintain the temperature at 250 °C and stir vigorously for 30-60 minutes.

  • Monitoring: Follow the disappearance of the intermediate and the formation of the product by TLC. The product is often highly fluorescent under UV light.

  • Work-up & Purification:

    • Allow the reaction mixture to cool to below 100 °C.

    • Carefully add hexane or petroleum ether to precipitate the crude product.

    • Collect the solid by filtration and wash thoroughly with hexane to remove the high-boiling solvent.[6]

    • The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

Protocol 2: One-Pot Optimization Screening

For rapid optimization, a one-pot procedure can be employed in parallel reactors to screen various conditions.

  • Reaction Setup: In a series of reaction vials, combine the substituted dimethylaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and the chosen catalyst.

  • Solvent Addition: Add the high-boiling solvent to be screened (e.g., Dowtherm A, Diphenyl Ether, 1,2,4-Trichlorobenzene).

  • Heating Profile:

    • Stir and heat the mixtures to ~120 °C for 1 hour to facilitate the formation of the anilinoacrylate intermediate.

    • Gradually increase the temperature to the target cyclization temperature (e.g., 250 °C) and hold for 1-2 hours.

  • Analysis: After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS to determine the relative yield and purity of the desired dimethylquinoline product.

Part 4: Troubleshooting and Characterization

Problem Potential Cause Recommended Solution
Low Yield Incomplete cyclization; Decomposition/tar formation.[5]Increase reaction time or temperature incrementally. If tarring is severe, decrease temperature and prolong reaction time.[7] Ensure the solvent boiling point is appropriate (>250°C is ideal).[4]
Formation of 2-Hydroxy Isomer Condensation temperature was too high, favoring the thermodynamic Knorr product.[2][3]Perform the initial condensation at a lower temperature (room temperature to 80°C). Consider a two-step procedure to isolate the kinetic intermediate before cyclization.
Excessive Tar Formation Reaction temperature is too high or reaction time is too long.[5]Reduce the cyclization temperature by 10-20 °C and monitor by TLC to find the optimal time. Ensure vigorous stirring to prevent localized overheating.
Difficult Purification Residual high-boiling solvent; Polar impurities.Wash the crude product extensively with a non-polar solvent like hexane to remove residual Dowtherm A or mineral oil. Consider column chromatography if recrystallization is ineffective.

Product Characterization (Self-Validation)

Confirming the identity and purity of the final dimethylquinoline is essential.

  • NMR Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation. The chemical shifts and coupling constants of the aromatic and methyl protons will confirm the substitution pattern.[8][9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the quinolone carbonyl (C=O) and hydroxyl (O-H) groups.[9][10]

  • Melting Point: A sharp melting point is indicative of high purity. Compare with literature values if available.

References

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • Larock, R. C., & Dong, D. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 14(12), 5227-5237. [Link]

  • ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]

  • SynArchive. Conrad-Limpach Synthesis. [Link]

  • Chemistry lover. (2019). Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]

  • Scribd. Conrad-Limpach Quinoline Synthesis. [Link]

  • ResearchGate. Thermal cyclization mediated synthesis of bioactive 4‐quinolones. [Link]

  • ResearchGate. 6-Nitroquinolones in dimethylsulfoxide: Spectroscopic characterization and photoactivation of molecular oxygen. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Nature. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. [Link]

  • National Institutes of Health. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. [Link]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]

  • University of Otago. The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. [Link]

  • Semantic Scholar. Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. [Link]

  • Semantic Scholar. Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl). [Link]

  • VCU Scholars Compass. A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES. [Link]

  • ResearchGate. Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. [Link]

  • National Institutes of Health. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. [Link]

  • Beilstein Journals. Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. [Link]

  • ChemistryViews. Finding Optimal Reaction Conditions. [Link]

  • National Institutes of Health. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. [Link]

Sources

Illuminating Paths to a Novel Quinoline Scaffold: Alternative Synthesis Routes for Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The specific substitution pattern on the quinoline ring plays a pivotal role in modulating its pharmacological profile. This application note details proposed alternative synthesis routes for a novel and promising derivative, Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate. The presence of the 4-hydroxy group, a carboxylate at the 2-position, and dimethyl substituents at the 7 and 8 positions suggests potential for unique biological interactions and warrants exploration for applications in drug discovery.

Given the absence of a standardized protocol for this specific molecule, this guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of plausible and robust synthetic strategies. These routes are founded on well-established named reactions in heterocyclic chemistry, adapted to achieve the desired molecular architecture. We will delve into the mechanistic underpinnings of each proposed pathway, offering detailed, step-by-step protocols and a comparative analysis to aid in the selection of the most suitable method based on laboratory capabilities, starting material availability, and desired scale.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule suggests several strategic disconnections of the quinoline core. The primary challenge lies in achieving the specific regiochemistry of the substituents. The 7,8-dimethyl substitution pattern points towards the use of 2,3-dimethylaniline as a key starting material. The formation of the pyridine ring can then be envisioned through several classical cyclization strategies.

Proposed Synthetic Route 1: Modified Friedländer Annulation

The Friedländer annulation is a powerful and direct method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[2] For our target molecule, a plausible approach involves the reaction of 2-amino-3,4-dimethylbenzaldehyde with a methyl pyruvate derivative. A key advantage of this method is its potential for high convergence and good yields.[2]

Workflow for Proposed Friedländer Annulation

Friedlander_Annulation_Workflow cluster_0 Precursor Synthesis cluster_1 Friedländer Annulation Start 3,4-Dimethylbenzaldehyde Nitration Nitration (HNO3, H2SO4) Start->Nitration Step 1 Reduction Reduction (Fe, HCl or H2/Pd-C) Nitration->Reduction Step 2 Precursor 2-Amino-3,4-dimethylbenzaldehyde Reduction->Precursor Step 3 Condensation Base-catalyzed Condensation Precursor->Condensation Pyruvate Methyl Pyruvate Pyruvate->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Target Methyl 4-hydroxy-7,8-dimethyl- quinoline-2-carboxylate Cyclization->Target

Caption: Workflow for the proposed Friedländer Annulation route.

Protocol for Friedländer Annulation

Part A: Synthesis of 2-Amino-3,4-dimethylbenzaldehyde (Precursor)

  • Nitration of 3,4-Dimethylbenzaldehyde:

    • To a stirred solution of 3,4-dimethylbenzaldehyde in concentrated sulfuric acid, cooled to 0 °C, add a solution of nitric acid in sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture at room temperature for 2 hours.

    • Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-nitro-3,4-dimethylbenzaldehyde.

  • Reduction of 2-Nitro-3,4-dimethylbenzaldehyde:

    • To a solution of 2-nitro-3,4-dimethylbenzaldehyde in ethanol, add iron powder and a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Filter the hot reaction mixture through celite and concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to afford 2-amino-3,4-dimethylbenzaldehyde.

Part B: Friedländer Annulation

  • Condensation and Cyclization:

    • To a solution of 2-amino-3,4-dimethylbenzaldehyde and methyl pyruvate in ethanol, add a catalytic amount of a base such as potassium hydroxide or sodium ethoxide.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

    • The product may precipitate out of solution. If so, collect the solid by filtration. Otherwise, concentrate the mixture and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient).

Causality and Insights: The success of this route hinges on the efficient synthesis of the 2-amino-3,4-dimethylbenzaldehyde precursor. The Friedländer reaction itself is typically robust, and the use of a base catalyst facilitates the initial aldol-type condensation between the enolate of methyl pyruvate and the aldehyde functionality of the aminobenzaldehyde.[2] Subsequent intramolecular cyclization and dehydration lead to the aromatic quinoline core.

Proposed Synthetic Route 2: Adapted Camps Cyclization

The Camps cyclization is another versatile method for synthesizing 4-hydroxyquinolines (or their tautomeric 4-quinolones) from N-(2-acylaryl)amides.[3] This route offers an alternative disconnection, where the bond between the nitrogen and the carbonyl carbon of the pyridine ring is formed last.

Workflow for Proposed Camps Cyclization

Camps_Cyclization_Workflow cluster_0 Precursor Synthesis cluster_1 Camps Cyclization Start 2,3-Dimethylaniline Acylation_1 Acylation with Chloroacetyl Chloride Start->Acylation_1 Friedel_Crafts Friedel-Crafts Acylation (AlCl3) Acylation_1->Friedel_Crafts Amide_Formation Amide Formation with Methyl Oxalyl Chloride Friedel_Crafts->Amide_Formation Precursor Methyl N-(2-acetyl-3,4-dimethylphenyl) oxalamate Amide_Formation->Precursor Base_Cyclization Base-catalyzed Intramolecular Cyclization Precursor->Base_Cyclization Target Methyl 4-hydroxy-7,8-dimethyl- quinoline-2-carboxylate Base_Cyclization->Target

Caption: Workflow for the proposed Camps Cyclization route.

Protocol for Camps Cyclization

Part A: Synthesis of Methyl N-(2-acetyl-3,4-dimethylphenyl)oxalamate (Precursor)

  • Synthesis of 2-Amino-3,4-dimethylacetophenone:

    • Protect the amino group of 2,3-dimethylaniline with a suitable protecting group (e.g., acetyl).

    • Perform a Friedel-Crafts acylation on the protected aniline using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetyl group at the ortho position.

    • Deprotect the amino group to yield 2-amino-3,4-dimethylacetophenone.

  • Amide Formation:

    • React 2-amino-3,4-dimethylacetophenone with methyl oxalyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent like dichloromethane at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and concentrate to obtain the N-(2-acetyl-3,4-dimethylphenyl)oxalamate precursor.

Part B: Camps Cyclization

  • Intramolecular Cyclization:

    • Dissolve the precursor in a suitable solvent such as ethanol or dioxane.

    • Add a strong base, such as sodium ethoxide or potassium tert-butoxide, and heat the mixture to reflux.

    • Monitor the reaction by TLC. The intramolecular condensation will lead to the formation of the quinolone ring.

    • After completion, cool the reaction mixture and neutralize with a dilute acid.

    • Isolate the product by filtration or extraction and purify by recrystallization or column chromatography.

Causality and Insights: The regioselectivity of the initial Friedel-Crafts acylation is crucial for the success of this route. The directing effect of the protected amino group should favor ortho-acylation. The Camps cyclization itself is driven by the formation of a stable aromatic system and is generally efficient. The choice of base can influence the reaction rate and yield.

Proposed Synthetic Route 3: A Novel Doebner-Type Approach

The classical Doebner reaction typically yields quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[4] To obtain the desired 2-carboxylate, a modification of this reaction is proposed, using a different three-carbon building block. This route is more speculative but offers a potentially convergent and innovative approach.

Workflow for Proposed Doebner-Type Reaction

Doebner_Type_Workflow cluster_0 Three-Component Reaction Aniline 2,3-Dimethylaniline Condensation Acid-catalyzed Condensation Aniline->Condensation Glyoxylate Methyl Glyoxylate Glyoxylate->Condensation Enolate_Source Enolate Precursor (e.g., Acetaldehyde) Enolate_Source->Condensation Cyclization Intramolecular Cyclization & Oxidation Condensation->Cyclization Target Methyl 4-hydroxy-7,8-dimethyl- quinoline-2-carboxylate Cyclization->Target

Caption: Workflow for the proposed novel Doebner-Type reaction.

Protocol for Doebner-Type Reaction
  • One-Pot Three-Component Reaction:

    • In a suitable solvent such as ethanol or acetic acid, combine 2,3-dimethylaniline, methyl glyoxylate, and an enol or enolate precursor (e.g., acetaldehyde or its enol ether).

    • Add an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like Sc(OTf)₃).

    • Heat the reaction mixture to reflux. The reaction is expected to proceed via the formation of an imine from 2,3-dimethylaniline and methyl glyoxylate, followed by a Michael-type addition of the enolate and subsequent cyclization and oxidation.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and neutralize.

    • Isolate and purify the product using standard techniques such as extraction and column chromatography.

Causality and Insights: This proposed route is based on the principles of the Doebner reaction but modifies the reactants to achieve the desired substitution pattern. The success of this reaction will depend on the relative rates of the various condensation and cyclization steps. The oxidation of the dihydroquinoline intermediate to the final aromatic product may occur in situ or may require the addition of a mild oxidizing agent.

Comparative Analysis of Proposed Routes

FeatureFriedländer AnnulationCamps CyclizationDoebner-Type Reaction
Convergence HighModerateHigh
Precursor Availability Requires multi-step synthesis of the aminobenzaldehydeRequires multi-step synthesis of the N-acyl anilideUtilizes relatively simple starting materials
Robustness Generally reliable and high-yieldingCan be sensitive to base and reaction conditionsMore speculative, may require significant optimization
Potential Challenges Synthesis and stability of the aminobenzaldehyde precursorRegioselectivity of the initial acylationControl of side reactions and in situ oxidation

Characterization and Validation

The synthesized this compound should be thoroughly characterized to confirm its structure and purity. The following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the positions of the substituents. Expected ¹H NMR signals would include singlets for the two methyl groups on the benzene ring, a singlet for the methoxy group of the ester, and distinct aromatic protons.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.[5]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the hydroxyl group (O-H stretch), the ester carbonyl (C=O stretch), and the aromatic C-H and C=C bonds.[5]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This application note has outlined three plausible and distinct synthetic strategies for the preparation of the novel compound, this compound. The choice of the most appropriate route will depend on the specific resources and expertise available to the research team. The Friedländer annulation represents a convergent and likely high-yielding approach, provided the precursor can be synthesized efficiently. The Camps cyclization offers a reliable alternative, while the proposed Doebner-type reaction presents an innovative, albeit more challenging, path. These detailed protocols and strategic insights are intended to empower researchers in their efforts to synthesize and explore the potential of this and other novel quinoline derivatives in the pursuit of new therapeutic agents.

References

  • (Reference to a general review on quinoline synthesis)
  • (Reference to a review on the biological activities of quinolines)
  • (Reference to a paper on the synthesis of 2,3-dimethylaniline)
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved from [Link]

  • (Reference to a paper on the synthesis of 2-amino-3,4-dimethylacetophenone)
  • (Reference to a paper on the synthesis of 3,4-dimethylbenzaldehyde)
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). PMC. Retrieved from [Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. (n.d.). PubMed Central. Retrieved from [Link]

  • (Reference to a paper on the Doebner-von Miller reaction)
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2020). MDPI. Retrieved from [Link]

  • (Reference to a paper on the Gould-Jacobs reaction)
  • (Reference to a paper on the Conrad-Limpach synthesis)
  • (Reference to a paper on the Skraup synthesis)
  • (Reference to a paper on the Pfitzinger reaction)
  • (Reference to a paper on the Combes synthesis)
  • (Reference to a paper on the Niementowski reaction)
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

  • (Reference to a paper on the characterization of quinoline deriv
  • (Reference to a paper on the utility of quinolines in drug discovery)
  • (Reference to a safety protocol for handling the reagents mentioned)

Sources

Application Note: Robust Quantification of Quinoline-2-Carboxylates Using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated analytical methodology for the separation and quantification of quinoline-2-carboxylates using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Quinoline-2-carboxylates are a significant class of heterocyclic compounds, serving as key intermediates and final products in the pharmaceutical and chemical industries.[1][2][3] The accurate determination of their purity, concentration, and stability is paramount for quality control, process optimization, and regulatory compliance. This guide provides a comprehensive framework for method development, a step-by-step protocol for the analysis of Quinaldic Acid (Quinoline-2-carboxylic acid) as a representative compound, and a systematic approach to method validation in accordance with ICH guidelines.[4][5]

Introduction: The Analytical Imperative for Quinoline-2-Carboxylates

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and material science.[3] Specifically, the quinoline-2-carboxylate moiety is a constituent of numerous compounds with diverse biological activities.[6] Consequently, robust analytical methods are essential for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of these products. High-performance liquid chromatography, particularly in the reverse-phase mode, offers the specificity, sensitivity, and reproducibility required for the analysis of these aromatic carboxylic acids.[1][7]

The successful development of an HPLC method for quinoline-2-carboxylates hinges on a thorough understanding of their physicochemical properties. Key parameters influencing chromatographic behavior include:

  • pKa: The acidic nature of the carboxyl group and the basicity of the quinoline nitrogen dictate the ionization state of the molecule at a given mobile phase pH.

  • LogP (Lipophilicity): The overall hydrophobicity of the molecule will determine its retention on a nonpolar stationary phase.[7][8]

  • UV Absorbance: The conjugated aromatic system of the quinoline ring provides strong chromophores, making UV detection a suitable and sensitive choice.[1]

This application note will elucidate how these properties are leveraged to create a reliable and self-validating analytical method.

Foundational Principles of the RP-HPLC Method

The separation of quinoline-2-carboxylates is optimally achieved using reverse-phase chromatography, where a nonpolar stationary phase is paired with a more polar mobile phase. The choice of each component is critical for achieving the desired resolution and peak shape.

Stationary Phase Selection: The Role of C18 Columns

A C18 (octadecylsilane) column is the stationary phase of choice for this application due to its hydrophobicity, which provides excellent retention for the aromatic quinoline ring.[1] The nonpolar C18 chains interact with the quinoline-2-carboxylate molecules via van der Waals forces. The extent of this interaction, and thus the retention time, is modulated by the composition of the mobile phase. For routine analysis, a column with dimensions of 4.6 mm x 150 mm and a 5 µm particle size offers a good balance between resolution, backpressure, and analysis time.[1]

Mobile Phase Optimization: A Balance of pH and Organic Modifier

The mobile phase composition is the primary tool for controlling the retention and selectivity of the separation.

  • Aqueous Component and pH Control: An acidic mobile phase is employed to suppress the ionization of the carboxylate group (pKa typically around 2-3) and ensure a consistent, neutral form of the analyte. This minimizes peak tailing and improves reproducibility. A common choice is an aqueous solution of a weak acid, such as 0.1% phosphoric acid or formic acid.[1][9] The acidic conditions also protonate the quinoline nitrogen, which can further influence retention. The influence of pH on the retention of quinoline derivatives is a critical parameter to investigate during method development.[8]

  • Organic Modifier: Acetonitrile is a widely used organic modifier due to its low viscosity and UV transparency.[1] Methanol is a suitable alternative.[7] The proportion of the organic modifier in the mobile phase is adjusted to control the elution strength. A higher percentage of organic solvent will decrease the retention time, while a lower percentage will increase it. Gradient elution, where the concentration of the organic modifier is increased over time, is often employed to separate compounds with a wider range of polarities and to sharpen peaks.[1][8]

Detection: Leveraging UV Absorbance

Quinoline-2-carboxylates exhibit strong UV absorbance due to their conjugated aromatic structure. The maximum absorbance wavelength (λmax) for many quinoline derivatives is in the range of 280-320 nm. For Quinaldic Acid, a detection wavelength of 289 nm provides excellent sensitivity and specificity.[1] A photodiode array (PDA) detector is highly recommended during method development to determine the optimal detection wavelength and to assess peak purity.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for the analysis of quinoline-2-carboxylates, using Quinaldic Acid as a model compound.

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The following diagram illustrates the key stages:

HPLC_Method_Development start Define Analytical Requirements physchem Assess Physicochemical Properties (pKa, logP, UV) start->physchem column_select Select Column (e.g., C18, 4.6x150mm, 5µm) physchem->column_select mobile_phase Optimize Mobile Phase (pH, Organic Modifier) column_select->mobile_phase detection Select Detection Wavelength (e.g., 289 nm) mobile_phase->detection gradient Develop Gradient Profile detection->gradient system_suitability Establish System Suitability Criteria gradient->system_suitability validation Perform Method Validation (ICH Q2(R2)) system_suitability->validation end Finalized Method validation->end

Caption: A typical workflow for developing a robust HPLC method for quinoline-2-carboxylates.

Materials and Instrumentation
Item Specification
HPLC System Quaternary pump, autosampler, column oven, UV-Vis or PDA detector
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Chemicals Quinoline-2-carboxylate reference standard (purity ≥98%)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Phosphoric acid (analytical grade)
Ultrapure water (18.2 MΩ·cm)
Standard and Sample Preparation Protocol

Proper sample preparation is crucial for accurate and reproducible results.[10][11]

  • Standard Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of the quinoline-2-carboxylate reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing the quinoline-2-carboxylate.

    • Dissolve the sample in a suitable solvent and dilute to a known volume to achieve a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulates that could damage the column.[1]

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of Quinaldic Acid. These conditions can be used as a starting point for the analysis of other quinoline-2-carboxylates.

Parameter Condition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 289 nm
Run Time 15 minutes

Table adapted from BenchChem Application Note.[1]

Method Validation: Ensuring Trustworthiness and Reliability

A self-validating system is one where the method's performance characteristics are thoroughly evaluated and documented. Method validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[5][12][13] The key validation parameters are outlined below.

Validation Workflow

The validation process follows a structured approach to assess the suitability of the analytical method for its intended purpose.

Method_Validation protocol Develop Validation Protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Generate Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Key parameters to be evaluated during HPLC method validation as per ICH guidelines.

Validation Parameters and Acceptance Criteria
Parameter Description and Protocol Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). Analyze blank, placebo, and spiked samples.No interfering peaks at the retention time of the analyte. Peak purity should pass if using a PDA detector.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Analyze a minimum of 5 concentrations across the desired range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Typically 80-120% of the test concentration for assay.
Accuracy The closeness of the test results to the true value. Assessed by recovery studies of spiked samples at a minimum of 3 concentration levels (e.g., 80%, 100%, 120%), with 3 replicates each.[4]Mean recovery of 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements.
RepeatabilityPrecision under the same operating conditions over a short interval. Analyze a minimum of 6 replicates at 100% of the test concentration or 9 determinations over the specified range.[4]Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate PrecisionPrecision within the same laboratory but with different analysts, on different days, and with different equipment.RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Typically determined based on signal-to-noise ratio (S/N) of 3:1.S/N ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio (S/N) of 10:1.S/N ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters. Examples include variations in mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%).System suitability parameters should remain within acceptance criteria.

Conclusion

The reverse-phase HPLC method detailed in this application note provides a reliable, accurate, and precise framework for the quantitative analysis of quinoline-2-carboxylates.[1] By understanding the fundamental principles of the separation and adhering to a systematic approach for method development and validation, researchers and drug development professionals can ensure the generation of high-quality, defensible analytical data. The provided protocols and validation guidelines offer a robust starting point for the analysis of a wide range of quinoline-2-carboxylate derivatives, making this method suitable for routine quality control and research applications in the pharmaceutical and chemical industries.[1]

References

  • Musiol, R. et al. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available from: [Link]

  • Chevallet, P. et al. (2009). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available from: [Link]

  • ResearchGate. HPLC chromatograms of quinoline and 2-hydroxyquinoline. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available from: [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. (2022). Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available from: [Link]

  • Agilent Technologies. Sample Preparation Fundamentals for Chromatography. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). (2023). Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. (2024). Available from: [Link]

  • Asati, V., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central. Available from: [Link]

  • PubMed. Quinoline Bridging Hyperconjugated Covalent Organic Framework as Solid-Phase Microextraction Coating for Ultrasensitive Determination of Phthalate Esters in Water Samples. (2023). Available from: [Link]

Sources

Application Notes and Protocols: Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate as a Key Intermediate in the Synthesis of Novel Antiallergy Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Allergy and Inflammation Research

The quinoline motif, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] In the realm of allergy and immunology, quinoline derivatives have emerged as a promising class of compounds, particularly as mast cell stabilizers.[2] Mast cells are critical players in the allergic cascade, releasing a torrent of inflammatory mediators such as histamine and leukotrienes upon activation. The stabilization of mast cell membranes prevents this degranulation, representing a key therapeutic strategy for managing allergic rhinitis, asthma, and other hypersensitivity disorders.[3]

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis and application of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate, a highly functionalized quinoline derivative, as a pivotal intermediate in the development of potent, orally active antiallergy agents. We will explore the synthetic rationale, provide detailed experimental protocols, and discuss the mechanistic basis for the antiallergic activity of the target compounds.

Synthetic Strategy: From Precursors to a Potent Antiallergy Agent

Our synthetic approach is a multi-step process that begins with the construction of the core quinoline scaffold, followed by its elaboration into a final drug candidate. The overall workflow is depicted below.

G cluster_0 PART 1: Synthesis of the Quinoline Intermediate cluster_1 PART 2: Synthesis of the Antiallergy Agent A 2,3-Dimethylaniline C This compound A->C Gould-Jacob Reaction B Diethyl 2-(ethoxymethylene)malonate B->C D This compound F Ethyl 3,4-dihydro-7,8-dimethyl-4-oxopyrimido[4,5-b]quinoline-2-carboxylate (Target Molecule) D->F Cyclization E Formamide E->F

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of this compound

The synthesis of the quinoline core is achieved via the Gould-Jacob reaction, a versatile and reliable method for constructing 4-hydroxyquinoline systems.[4] This reaction involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization.

G A 2,3-Dimethylaniline + Diethyl 2-(ethoxymethylene)malonate B Condensation (Heat) A->B C Intermediate Enamine B->C D Thermal Cyclization (High Temperature) C->D E This compound D->E

Figure 2: Gould-Jacob reaction pathway.

Protocol 1: Synthesis of this compound

Materials:

  • 2,3-Dimethylaniline

  • Diethyl 2-(ethoxymethylene)malonate

  • Diphenyl ether

  • Methanol

  • Sodium methoxide

  • Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Condensation: In a round-bottom flask, combine 2,3-dimethylaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq). Heat the mixture at 130-140 °C for 2 hours with stirring. The reaction will proceed with the evolution of ethanol.

  • Cyclization: To the reaction mixture, add diphenyl ether as a high-boiling solvent. Heat the mixture to 250-260 °C and maintain this temperature for 30 minutes. The cyclization reaction will occur, leading to the formation of the quinoline ring system.

  • Transesterification and Isolation: Cool the reaction mixture to room temperature. Add methanol and a catalytic amount of sodium methoxide. Reflux the mixture for 2 hours to achieve transesterification to the methyl ester.

  • Precipitation and Purification: After cooling, pour the methanolic solution into a beaker of ice water. Acidify the mixture with dilute HCl to precipitate the product. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold methanol.

  • Drying: Dry the purified this compound in a vacuum oven.

Expected Yield and Characterization:

CompoundMolecular WeightExpected YieldAppearance
This compound231.25 g/mol 75-85%Off-white to pale yellow solid

Characterization data (¹H NMR, ¹³C NMR, and Mass Spectrometry) should be acquired to confirm the structure and purity of the product.

Part 2: Synthesis of the Target Antiallergy Agent

The synthesized quinoline intermediate is then converted into a pyrimido[4,5-b]quinoline derivative. This structural motif has been shown to possess potent oral antiallergy activity, acting as a mast cell stabilizer.[5] The synthesis involves the cyclization of the 4-hydroxyquinoline with formamide.

Protocol 2: Synthesis of Ethyl 3,4-dihydro-7,8-dimethyl-4-oxopyrimido[4,5-b]quinoline-2-carboxylate

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in an excess of formamide.

  • Cyclization: Heat the mixture to 180-190 °C and reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the crude product. Collect the solid by vacuum filtration.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain the pure Ethyl 3,4-dihydro-7,8-dimethyl-4-oxopyrimido[4,5-b]quinoline-2-carboxylate.

  • Drying: Dry the purified product under vacuum.

Expected Yield and Characterization:

CompoundMolecular WeightExpected YieldAppearance
Ethyl 3,4-dihydro-7,8-dimethyl-4-oxopyrimido[4,5-b]quinoline-2-carboxylate285.29 g/mol 60-70%Crystalline solid

Full characterization of the final compound is essential to confirm its identity and purity before biological evaluation.

Mechanism of Action: Mast Cell Stabilization

The antiallergic effect of the target pyrimido[4,5-b]quinoline derivative is attributed to its ability to stabilize mast cells.[2] The proposed mechanism involves the inhibition of calcium influx into the mast cell upon allergen-IgE binding to the FcεRI receptor. This prevents the degranulation and release of histamine, prostaglandins, and other inflammatory mediators.

G A Allergen-IgE Complex B FcεRI Receptor on Mast Cell A->B Binding C Signal Transduction Cascade B->C D Calcium Influx (Ca2+) C->D E Degranulation D->E F Release of Histamine & other mediators E->F G Target Quinoline Compound G->D H Inhibition

Figure 3: Proposed mechanism of mast cell stabilization.

Conclusion and Future Perspectives

This compound serves as a valuable and versatile intermediate in the synthesis of novel antiallergy agents. The protocols outlined in this document provide a robust framework for the laboratory-scale synthesis of a potent pyrimido[4,5-b]quinoline derivative. The demonstrated antiallergic activity of this class of compounds, coupled with their potential for oral administration, makes them attractive candidates for further preclinical and clinical development. Future work should focus on optimizing the synthetic route for large-scale production and exploring the structure-activity relationships of related analogues to identify compounds with enhanced potency and favorable pharmacokinetic profiles.

References

  • Althuis, T. H., Moore, P. F., & Hess, H. J. (1979). Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. Journal of Medicinal Chemistry, 22(1), 44–48. [Link]

  • Dong, X., Fu, J., Yin, X., Yang, C., & Wang, S. (2022). Mast cell stabilizers: from pathogenic roles to targeting therapies. Signal Transduction and Targeted Therapy, 7(1), 233. [Link]

  • King, H. C. (1992). Mast cell stabilizers. Otolaryngology--Head and Neck Surgery, 107(6 Pt 2), 841–844. [Link]

  • Hall, C. M., Wright, J. B., & Johnson, H. G. (1979). Quinoline derivatives as antiallergy agents. 2. Fused-ring quinaldic acids. Journal of Medicinal Chemistry, 22(8), 977–983. [Link]

  • Buckle, D. R., Cantello, B. C., Smith, H., & Spicer, B. A. (1975). 4-Hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions. Journal of Medicinal Chemistry, 18(4), 391–394. [Link]

  • Shcherbakova, I. V., Perepukhov, A. M., & Granik, V. G. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23863–23898. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4). [Link]

Sources

Application Notes and Protocols for Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets.[1][2] This versatile heterocyclic structure is found in numerous natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological properties. These activities include anti-inflammatory, antioxidant, anticancer, antimicrobial, and antiviral effects, making quinoline derivatives a fertile ground for drug discovery and development.[1][2][3]

Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate belongs to this promising class of compounds. While specific biological data for this exact molecule is emerging, its structural features—the 4-hydroxyquinoline core, methyl substitutions, and a carboxylate group—suggest a high potential for bioactivity. The 4-hydroxy-2-quinolinone moiety, in particular, is associated with anti-inflammatory, anticancer, and neuroprotective properties.[1] This document provides a comprehensive guide for researchers to systematically investigate the cellular effects of this compound, offering detailed protocols for a range of cell-based assays.

Physicochemical Properties and Compound Handling

A thorough understanding of the compound's physical and chemical properties is paramount for reliable and reproducible experimental outcomes.

PropertyRecommended ProcedureRationale
Solubility Initial solubility testing should be performed in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions for cell-based assays should be made in the appropriate cell culture medium.DMSO is a common solvent for organic molecules and is generally well-tolerated by cells at low final concentrations (<0.5%). Establishing a concentrated stock allows for minimal solvent exposure to the cells.
Stability Aliquot the DMSO stock solution and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. The stability of the compound in aqueous cell culture medium at 37°C should be determined empirically if long-term (>24 hours) assays are planned.Many organic compounds are sensitive to light and degradation from repeated temperature changes. Aliquoting preserves the integrity of the stock. Stability in the final assay medium is crucial for interpreting results from prolonged experiments.
Purity The purity of the compound should be confirmed by methods such as HPLC or LC-MS prior to use.Impurities can confound experimental results, leading to misinterpretation of the compound's activity.

PART 1: Foundational Assays - Cytotoxicity and Proliferation

Before investigating specific mechanisms of action, it is essential to determine the compound's effect on cell viability and proliferation. This will establish a therapeutic window and guide concentration selection for subsequent experiments.

Workflow for Foundational Assays

foundational_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock (e.g., 50 mM in DMSO) C Prepare Serial Dilutions in Culture Medium A->C B Seed Cells in 96-well plates D Treat Cells with Compound (e.g., 0.1 to 100 µM) B->D C->D E Incubate for 24, 48, 72 hours D->E F Perform Viability/Proliferation Assay (e.g., MTT, PrestoBlue™, or CFSE) E->F G Measure Absorbance/ Fluorescence F->G H Calculate IC50 Values G->H signaling_pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Proliferation Cell Proliferation pAKT->Proliferation Survival Cell Survival pAKT->Survival Compound Quinoline Derivative (Potential Inhibitor) Compound->PI3K Inhibits?

Caption: Hypothetical inhibition of the PI3K/AKT pathway by a quinoline derivative.

Protocol 4: Western Blotting for PI3K/AKT Pathway Modulation

Principle: The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Western blotting can be used to measure the levels of total and phosphorylated (active) forms of key proteins in this pathway.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the test compound for a specified time (e.g., 6, 12, or 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of p-AKT to total AKT. A decrease in the p-AKT/total AKT ratio in compound-treated cells suggests inhibition of the PI3K/AKT pathway.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of this compound in cell-based assays. The quinoline scaffold's rich history in medicinal chemistry suggests a high probability of discovering interesting biological activities. [2]Depending on the results from these foundational and mechanistic assays, further investigations could explore other potential activities such as antibacterial, antifungal, or specific enzyme inhibition (e.g., COX-2). [4][5]The key to success is a systematic approach, beginning with broad assessments of cytotoxicity and then moving to more focused, hypothesis-driven mechanistic studies.

References

  • Detsi, A., et al. (2024). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 29(1), 237. Available at: [Link]

  • Ghorab, M. M., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. European Journal of Medicinal Chemistry, 44(10), 4159-4164. Available at: [Link]

  • Ivashchenko, S. L., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(11), 3329. Available at: [Link]

  • Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6649. Available at: [Link]

  • Al-Qaisi, J. A., et al. (2020). Synthesis, Characterization and Preliminary Screening of New N-Substituted-8-Methyl-4-Hydroxy-2-Quinolone-3-Carboxamides as Potential Anticancer Agents. Letters in Drug Design & Discovery, 17(9), 1147-1155. Available at: [Link]

  • Verma, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20813-20839. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Current Pharmaceutical Design, 27(26), 2999-3010. Available at: [Link]

  • Ukrainets, I. V., et al. (2012). 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. Chemistry of Heterocyclic Compounds, 48, 889-896. Available at: [Link]

  • Hassan, A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6433. Available at: [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7860-7877. Available at: [Link]

  • Oreate AI. (2023). Understanding 7-Hydroxy Compounds: Nature's Versatile Molecules. Oreate AI Blog. Available at: [Link]

  • Kuneš, J., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(16), 4991. Available at: [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 104. Available at: [Link]

  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(17), 7977-7994. Available at: [Link]

  • Nguyen, T. N., et al. (2025). Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. Arkivoc, 2025(5), 123-137. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatography of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists and researchers working with quinoline compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common issue of compound streaking on silica gel during chromatographic purification. Our goal is to equip you with the knowledge to not only solve this problem but also to understand the underlying chemical principles for more robust method development in the future.

Troubleshooting Guide: Preventing Streaking of Quinolines

This section directly addresses the most pressing issue: how to stop quinoline compounds from streaking on a silica gel column or TLC plate. The solutions are presented in a question-and-answer format, guiding you from diagnosis to resolution.

Q1: My quinoline compound is streaking badly on my silica TLC plate and I'm getting poor separation in my column. What's the most likely cause and the quickest fix?

A1: The most common reason for the streaking of quinoline compounds is the interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to tailing or streaking.

The quickest and most widely used solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a common choice.[1] This competitively blocks the acidic sites on the silica, allowing your quinoline compound to elute more symmetrically.

  • Prepare your initial mobile phase (e.g., a mixture of ethyl acetate and hexanes).

  • Add triethylamine (TEA) to the mobile phase to a final concentration of 0.1-1% (v/v). A good starting point is often 0.5%.

  • Mix thoroughly to ensure homogeneity.

  • Use this modified mobile phase to run your TLC or column chromatography. You should observe a significant reduction in streaking.

Q2: I tried adding triethylamine, but I'm still seeing some streaking. What are my next steps?

A2: If TEA alone isn't fully resolving the issue, or if you're concerned about residual TEA in your final product, there are several other strategies you can employ.

  • Optimize the Modifier Concentration: You may need to adjust the concentration of TEA. Try increasing it incrementally up to 2%.

  • Use a Different Basic Modifier: Sometimes, a different base can be more effective. Aqueous ammonia can be used, especially in more polar solvent systems like chloroform/methanol.[2] However, be mindful that this introduces water to your system.

  • Pre-treat Your Silica Gel: You can "deactivate" the silica gel before you even load your compound. This involves flushing the packed column with a mobile phase containing a base (like 1-3% TEA) before loading your sample.[3] This ensures the entire stationary phase is neutralized.

ModifierTypical ConcentrationAdvantagesDisadvantages
Triethylamine (TEA)0.1 - 2% (v/v)Highly effective, volatile.Can be difficult to remove from the final product.[4]
Aqueous Ammonia1% of a 25% solutionEffective in polar systems.Introduces water, can alter solvent polarity.
Pyridine0.1 - 0.5% (v/v)Can be effective.Higher boiling point, can be harder to remove.
Q3: My quinoline derivative is acid-sensitive and seems to be decomposing on the silica gel. What are my options?

A3: If you suspect your compound is unstable on standard silica gel, you need to use a less acidic stationary phase or an alternative purification method.

  • Use Deactivated Silica Gel: As mentioned, pre-treating with a base can help. You can also prepare a slurry of silica gel with a dilute solution of a base, then evaporate the solvent to create a "neutralized" silica.[4]

  • Switch to an Alternative Stationary Phase:

    • Alumina (basic or neutral): This is a good alternative for purifying amines and other basic compounds.[3][5]

    • Amine-functionalized silica: These columns are less polar than bare silica and have a basic character, often eliminating the need for mobile phase modifiers.[6]

  • Consider Reversed-Phase Chromatography: If your quinoline compound has sufficient hydrophobicity, reversed-phase chromatography (e.g., with a C18 column) can be an excellent alternative where silanol interactions are less of an issue.

G start Streaking Quinoline Compound add_tea Add 0.5-1% TEA to Mobile Phase start->add_tea check_tlc Run TLC with Modified Mobile Phase add_tea->check_tlc still_streaking Still Streaking? check_tlc->still_streaking resolved Problem Resolved still_streaking->resolved No increase_tea Increase TEA to 2% or Try Aqueous Ammonia still_streaking->increase_tea Yes check_decomposition Suspect Decomposition? increase_tea->check_decomposition alt_phase Use Alumina, Amine-functionalized Silica, or Reversed-Phase C18 check_decomposition->alt_phase Yes deactivate_silica Deactivate Silica Gel with Base check_decomposition->deactivate_silica No alt_phase->resolved deactivate_silica->resolved

Caption: A decision-making workflow for troubleshooting quinoline streaking.

Frequently Asked Questions (FAQs)

This section delves into the scientific principles behind the troubleshooting advice, providing a deeper understanding of the interactions at play.

Q1: Why do quinolines, and other basic compounds, interact so strongly with silica gel?

A1: Standard silica gel used in chromatography is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[7] The nitrogen atom in the quinoline ring is basic and can be protonated by these acidic silanol groups. This acid-base interaction results in strong binding of the quinoline to the stationary phase, leading to poor elution and the characteristic "streaking" or "tailing" effect. The strength of this interaction is influenced by the pKa of both the quinoline derivative and the silanol groups.[8]

Q2: How exactly does adding triethylamine (TEA) prevent this streaking?

A2: Triethylamine is a stronger base than most quinoline compounds. When added to the mobile phase, the TEA molecules preferentially interact with the acidic silanol sites on the silica gel.[2][9] This effectively "masks" or "blocks" these active sites, preventing the quinoline compound from strongly binding to them. The quinoline then interacts with the stationary phase through weaker, non-ionic forces, allowing it to move more freely with the mobile phase and elute as a symmetrical, non-streaking band.

G cluster_0 Without TEA cluster_1 With TEA Silica-OH Silica-OH (Acidic Site) Strong_Interaction Strong Acid-Base Interaction (Causes Streaking) Silica-OH->Strong_Interaction Quinoline-N Quinoline-N: (Basic) Quinoline-N->Silica-OH Binds Strongly Silica-OH2 Silica-OH (Acidic Site) TEA TEA (Stronger Base) TEA->Silica-OH2 Blocks Site Quinoline-N2 Quinoline-N: Weak_Interaction Symmetrical Elution (No Streaking) Quinoline-N2->Weak_Interaction

Sources

Validation & Comparative

"Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate" vs other quinoline anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds. In oncology, this heterocyclic motif has given rise to a diverse array of anticancer agents, each with unique mechanisms of action and clinical applications. This guide provides a comparative analysis of a potentially novel agent, Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate, contextualized against established quinoline-based anticancer drugs. While direct and extensive experimental data on this specific molecule is emerging, its structural features allow for an insightful comparison with well-characterized agents, offering a forward-looking perspective for drug discovery and development.

The Quinoline Scaffold: A Versatile Tool in Cancer Therapy

Quinoline and its derivatives exert their anticancer effects through a wide range of mechanisms.[1] These include, but are not limited to, the inhibition of key enzymes involved in cell signaling, induction of programmed cell death (apoptosis), arrest of the cell cycle, and prevention of tumor angiogenesis (the formation of new blood vessels that supply tumors with nutrients). The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse chemical space for the development of targeted therapies.[2]

A Spotlight on this compound

This compound represents a class of quinoline derivatives with potential as anticancer agents. While comprehensive biological data on this specific molecule is not yet widely published, its structural components—a 4-hydroxyquinolone core, methyl groups at positions 7 and 8, and a methyl carboxylate group at position 2—provide clues to its potential mechanism of action. The 4-hydroxyquinolone moiety is a known pharmacophore with anticancer activity, and substitutions on the quinoline ring can significantly influence potency and selectivity.[3]

Comparative Analysis with Established Quinoline Anticancer Agents

To understand the potential of this compound, it is instructive to compare it with clinically successful quinoline-based drugs. This comparison will focus on their mechanism of action, targeted pathways, and reported efficacy.

Multi-Kinase Inhibitors: The "Dirty Drugs" with Broad Efficacy

Several FDA-approved quinoline derivatives function as multi-kinase inhibitors, targeting multiple signaling pathways simultaneously. This broad-spectrum activity can be highly effective but also presents challenges in managing off-target effects.

  • Sorafenib (Nexavar®): A potent inhibitor of several receptor tyrosine kinases (RTKs), including VEGFR, PDGFR, and Raf kinases.[4][5][6] By targeting these kinases, sorafenib inhibits both tumor cell proliferation and angiogenesis.[4][7][8]

  • Cabozantinib (Cabometyx®): This agent inhibits MET, VEGFR2, and RET, among other kinases.[14][15][16][17][18] The dual inhibition of MET and VEGFR is thought to overcome resistance mechanisms to anti-angiogenic therapies.[14][16]

Comparative Postulate for this compound: Based on its core structure, it is plausible that this compound could also exhibit kinase inhibitory activity. The specific kinases targeted would depend on how the molecule fits into the ATP-binding pocket of these enzymes. The methyl and carboxylate substitutions would play a crucial role in determining this specificity.

Other Mechanistic Classes of Quinolines

Beyond kinase inhibition, quinoline derivatives have been shown to act through other mechanisms:

  • DNA-Targeting Agents: Some quinolines function as DNA intercalators or alkylating agents, leading to DNA damage and subsequent cell death.

  • Tubulin Polymerization Inhibitors: By interfering with microtubule dynamics, these agents arrest the cell cycle in the G2/M phase and induce apoptosis.[1][19]

  • Apoptosis Inducers: Certain quinoline derivatives can directly trigger the apoptotic cascade through various signaling pathways.[19][20]

Potential Mechanisms for this compound: The planar nature of the quinoline ring could allow for DNA intercalation. Furthermore, the molecule could potentially induce apoptosis through intrinsic or extrinsic pathways, a common mechanism for many anticancer compounds.[19][20]

Experimental Evaluation: A Roadmap for Characterization

To ascertain the anticancer profile of this compound and rigorously compare it to other agents, a series of well-established experimental protocols would be employed.

In Vitro Cytotoxicity Screening

The initial step involves assessing the compound's ability to kill cancer cells.[21][22]

Protocol: MTT Assay

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., NIH3T3 fibroblasts) are cultured in appropriate media.[23][24]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound and comparator drugs (e.g., Sorafenib, Doxorubicin) for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

Expected Outcome: This assay would provide a quantitative measure of the compound's potency and selectivity towards cancer cells versus normal cells.

Mechanism of Action Studies

Once cytotoxicity is established, the next step is to elucidate the underlying mechanism.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Treatment: Cancer cells are treated with the IC50 concentration of the compound for various time points.

  • Cell Staining: Cells are harvested, fixed, and stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed to determine if the compound causes cell cycle arrest at a specific phase.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

  • Treatment: Cells are treated with the compound as described above.

  • Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (which enters late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Target Identification and Validation

Identifying the molecular target(s) of the compound is crucial for understanding its mechanism and for further development.

Protocol: Kinase Inhibition Assay

  • Assay Setup: A panel of purified kinases is used in an in vitro assay format.

  • Compound Incubation: The kinases are incubated with their respective substrates and ATP in the presence of varying concentrations of this compound.

  • Activity Measurement: Kinase activity is measured, often through the detection of phosphorylated substrate.

  • IC50 Determination: The concentration of the compound that inhibits kinase activity by 50% is determined.

Data Presentation and Visualization

For a clear comparison, the experimental data should be summarized in tables and visualized through diagrams.

Comparative IC50 Values (Hypothetical Data)
CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)NIH3T3 (Normal) IC50 (µM)Selectivity Index (NIH3T3/Cancer Cell Line)
This compound 5.28.16.5>50>9.6
Sorafenib 2.84.53.115.3>3.4
Lenvatinib 1.53.22.410.8>3.3
Doxorubicin 0.10.30.21.2>4.0
Visualizing Potential Mechanisms

The following diagrams illustrate the potential signaling pathways that could be targeted by quinoline-based anticancer agents.

anticancer_mechanisms cluster_quinolines Quinoline Anticancer Agents cluster_targets Cellular Targets cluster_effects Cellular Effects This compound This compound Kinases (VEGFR, PDGFR, Raf, MET) Kinases (VEGFR, PDGFR, Raf, MET) This compound->Kinases (VEGFR, PDGFR, Raf, MET) Hypothesized DNA DNA This compound->DNA Hypothesized Tubulin Tubulin This compound->Tubulin Hypothesized Sorafenib Sorafenib Sorafenib->Kinases (VEGFR, PDGFR, Raf, MET) Lenvatinib Lenvatinib Lenvatinib->Kinases (VEGFR, PDGFR, Raf, MET) Cabozantinib Cabozantinib Cabozantinib->Kinases (VEGFR, PDGFR, Raf, MET) ↓ Angiogenesis ↓ Angiogenesis Kinases (VEGFR, PDGFR, Raf, MET)->↓ Angiogenesis ↓ Proliferation ↓ Proliferation Kinases (VEGFR, PDGFR, Raf, MET)->↓ Proliferation Apoptosis Apoptosis DNA->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Tubulin->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis

Caption: Potential mechanisms of action for quinoline anticancer agents.

experimental_workflow Start Start In Vitro Cytotoxicity (MTT Assay) In Vitro Cytotoxicity (MTT Assay) Start->In Vitro Cytotoxicity (MTT Assay) Mechanism of Action Studies Mechanism of Action Studies In Vitro Cytotoxicity (MTT Assay)->Mechanism of Action Studies Potent & Selective? Target Identification Target Identification Mechanism of Action Studies->Target Identification Lead Optimization Lead Optimization Target Identification->Lead Optimization

Caption: A typical workflow for the preclinical evaluation of a novel anticancer compound.

Conclusion and Future Directions

This compound stands as a representative of the ongoing exploration within the quinoline chemical space for novel anticancer therapeutics. While its precise biological activity and mechanism of action await detailed investigation, a comparative analysis with established quinoline-based drugs provides a valuable framework for its potential evaluation. Its structural features suggest that it could operate through kinase inhibition, DNA interaction, or induction of apoptosis. The experimental workflows outlined in this guide provide a clear path for its characterization.

The future of quinoline-based anticancer drug discovery lies in the rational design of molecules with improved selectivity and potency, thereby minimizing off-target toxicities. A thorough understanding of the structure-activity relationships and the molecular targets of new quinoline derivatives will be paramount in developing the next generation of effective and safer cancer therapies.

References

  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

  • Anas, M., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]

  • Al-Ostoot, F. H., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(52), 31221-31245. [Link]

  • Chen, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Pharmaceuticals, 15(3), 359. [Link]

  • Kumar, A., et al. (2022). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. In Recent Progress in Medicinal Plants Vol. 55: Anticancer Agents. [Link]

  • Babu, B., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100755. [Link]

  • Bouyahya, A., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC advances, 13(45), 31757-31770. [Link]

  • Wang, Z., et al. (2015). PharmGKB summary: sorafenib pathways. Pharmacogenetics and genomics, 25(1), 47. [Link]

  • Schöffski, P. (2017). Cabozantinib: Mechanism of action, efficacy and indications. Bulletin du Cancer, 104(5), 434-442. [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, synthesis and anticancer evaluation of some novel 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives. Future Medicinal Chemistry, 16(5), 335-354. [Link]

  • National Center for Biotechnology Information. (2024). Lenvatinib. In StatPearls. StatPearls Publishing. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 101, 117681. [Link]

  • Wilson, B. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS omega, 6(27), 17748-17758. [Link]

  • Eisai Inc. (n.d.). Mechanism of Action (MOA) of LENVIMA® (lenvatinib). [Link]

  • Matada, B. S., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences, 9(1), 1-24. [Link]

  • Al-Omair, M. A., et al. (2020). Evaluation of Pyrano [3, 2 C] Quinoline Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1836-1845. [Link]

  • Exelixis, Inc. (n.d.). CABOMETYX® (cabozantinib) Mechanism of Action. [Link]

  • Wikipedia. (2024). Sorafenib. [Link]

  • Chen, C. H., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(6), 2849. [Link]

  • PharmGKB. (n.d.). Sorafenib Pharmacodynamics. [Link]

  • Wikipedia. (2024). Lenvatinib. [Link]

  • Li, X. F., et al. (2012). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3, 4-dihydroimidazo [5, 1-d][1][2][19] tetrazine-8-carboxylates and-carboxamides. Molecules, 17(10), 11664-11673. [Link]

  • G S, S., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(13), 5183. [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular cancer therapeutics, 7(10), 3129-3140. [Link]

  • Patsnap. (2024). What is the mechanism of Lenvatinib mesylate?[Link]

  • Patsnap. (2025). What is the mechanism of action of Cabozantinib?[Link]

  • Acar, Ç., et al. (2024). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. [Link]

  • Santos, M. A., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper (II) complexes. Journal of Inorganic Biochemistry, 242, 112154. [Link]

  • MIMS. (n.d.). Lenvima Mechanism of Action. [Link]

  • Patsnap. (2024). What is the mechanism of Sorafenib Tosylate?[Link]

  • ResearchGate. (n.d.). Mechanism of action of cabozantinib. [Link]

  • ResearchGate. (n.d.). Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cabozantinib. [Link]

  • Jamshed, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Darujournal of pharmaceutical sciences, 27(2), 785-795. [Link]

  • Sello, F., et al. (2023). Substituted 2-arylquinoline and 2-methyl-1, 2, 3, 4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 47(37), 17359-17373. [Link]

  • O'Connor, R., et al. (2022). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 27(23), 8235. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

Sources

A Comparative Guide to Target Validation for Novel Anticancer Compounds: The Case of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate (MHDQ)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Target Validation in Oncology Drug Discovery

The journey of an anticancer compound from laboratory bench to patient bedside is fraught with challenges, with a staggering attrition rate often attributed to a lack of efficacy or unforeseen toxicity. A primary driver of these failures is the inadequate validation of the drug's molecular target.[1] Target validation is the critical process of demonstrating that modulating a specific biological target (e.g., a protein) with a compound will produce the desired therapeutic effect.[2] For a novel chemical entity like "Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate" (hereafter referred to as MHDQ), a compound with a quinoline core structure similar to other molecules with explored anticancer activities, establishing a clear, unambiguous link between its molecular target and its cancer-killing capabilities is paramount.[3]

This guide provides a comprehensive, comparative framework for the target validation of a novel compound such as MHDQ. As MHDQ is not a widely characterized agent in public literature, we will proceed by positing a hypothetical, yet highly plausible, molecular target: Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that is persistently activated in a wide variety of cancers, making it a prime therapeutic target.[4][5] This guide will detail a multi-pronged approach, comparing and contrasting key experimental methodologies at each stage of the validation process, ensuring a robust and translatable data package for drug development professionals.

The Target Validation Workflow: A Multi-Pillar Strategy

A successful target validation campaign does not rely on a single experiment. Instead, it builds a fortress of evidence through orthogonal methods, moving from biophysical interaction to cellular function and finally to phenotypic consequence. Our workflow is designed around three core questions:

  • Target Engagement: Does MHDQ physically bind to STAT3 inside cancer cells?

  • Target Modulation: Does this binding inhibit STAT3's function (i.e., its phosphorylation and subsequent signaling)?

  • Phenotypic Correlation: Is the inhibition of STAT3 by MHDQ directly responsible for the death of cancer cells?

G cluster_0 Pre-Clinical Hypothesis cluster_1 Experimental Validation Workflow Hypothesized Target (STAT3) Hypothesized Target (STAT3) Pillar 1 Target Engagement Hypothesized Target (STAT3)->Pillar 1 Pillar 2 Target Modulation Pillar 1->Pillar 2 Pillar 3 Phenotypic Correlation Pillar 2->Pillar 3 Validated Target Validated Target Pillar 3->Validated Target

Caption: Overall workflow for target validation.

Pillar 1: Confirming Target Engagement in a Cellular Milieu

The first and most fundamental question is whether the compound physically interacts with its intended target within the complex environment of a living cell. Answering this definitively prevents pursuing artifacts that arise from non-specific or "off-target" effects.[6] We will compare two gold-standard, yet distinct, methodologies for this purpose.

Method A: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA operates on the biophysical principle that when a ligand (MHDQ) binds to its target protein (STAT3), it confers thermal stability.[7] Unbound proteins will denature and aggregate at lower temperatures than their ligand-bound counterparts.[8] By heating intact cells treated with MHDQ across a temperature gradient and then quantifying the amount of soluble STAT3 remaining, we can directly observe target engagement.[9]

Method B: NanoBRET™ Target Engagement Assay

Principle: This live-cell assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[10] The target protein (STAT3) is fused to a highly efficient NanoLuc® luciferase. A fluorescently labeled tracer molecule that is known to bind STAT3 is then introduced.[11] If MHDQ enters the cell and binds to STAT3, it will displace the fluorescent tracer, leading to a measurable decrease in the BRET signal.[12]

Comparison of Target Engagement Assays
FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilizationCompetitive displacement of a fluorescent tracer
Cellular State Live cells (during treatment), then lysisLive cells, real-time measurement
Target Requirement Endogenous or overexpressed proteinRequires genetic fusion of target to NanoLuc®
Throughput Moderate to High (with AlphaScreen®/HTRF®)High; amenable to 384- and 1536-well plates
Key Output Thermal shift (ΔTm) and Isothermal Dose-ResponseIC50 values for target engagement
Primary Advantage Measures engagement with endogenous, unmodified proteinQuantitative, real-time kinetics in live cells
Primary Limitation Indirect readout of binding; some targets may not stabilizeRequires cell line engineering; tracer development

Expert Insight: For initial validation, CETSA is invaluable as it can be performed on endogenous STAT3 without genetic modification, providing a physiologically relevant confirmation of binding. NanoBRET, however, offers superior throughput and quantitative potency data (IC50), making it ideal for later-stage lead optimization and structure-activity relationship (SAR) studies.

Pillar 2: Validating Inhibition of Target's Molecular Function

Once binding is confirmed, the next logical step is to prove that this engagement translates into a functional consequence. For STAT3, its activity is critically dependent on its phosphorylation, dimerization, and nuclear translocation to activate gene transcription.[13]

Method A: In-Cell Western / Western Blot Analysis

Principle: This is the most direct method to assess the phosphorylation status of STAT3. Cancer cells are treated with MHDQ for a defined period, after which the cells are lysed and total protein is collected. Using antibodies specific to phosphorylated STAT3 (p-STAT3) and total STAT3, we can quantify the reduction in the active, phosphorylated form of the protein relative to the total protein amount.

Causality: By observing a dose-dependent decrease in p-STAT3 upon MHDQ treatment, we establish a direct link between compound exposure and the inhibition of the target's activation state. It is crucial to also probe key downstream effectors of STAT3 signaling, such as the anti-apoptotic proteins BCL-2 and survivin, to confirm that the inhibition of the target propagates through the pathway.[14]

Method B: Reporter Gene Assay

Principle: This functional assay measures the transcriptional activity of STAT3. A cell line is engineered to contain a reporter gene (e.g., luciferase) under the control of a promoter with STAT3 binding elements. When STAT3 is active, it binds to this promoter and drives the expression of luciferase, producing a measurable light signal. Treatment with an effective inhibitor like MHDQ will prevent STAT3 from activating the reporter, leading to a decrease in luminescence.

Experimental Workflow: Western Blot for p-STAT3

G cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis A Plate Cancer Cells B Treat with MHDQ (Dose-Response) A->B C Lyse Cells & Quantify Protein B->C D SDS-PAGE C->D E Transfer to Membrane D->E F Probe with Antibodies (p-STAT3, Total STAT3) E->F G Image & Quantify F->G

Caption: Workflow for assessing STAT3 phosphorylation.

Expert Insight: While a reporter assay provides a clean, high-throughput readout of pathway inhibition, Western blotting offers more mechanistic depth. It not only confirms the inhibition of the direct target (p-STAT3) but also allows for the simultaneous investigation of upstream activators (e.g., JAK2) and downstream effectors, providing a more complete picture of the compound's impact on the signaling cascade.

Pillar 3: Linking Target Inhibition to Cancer Cell Phenotype

The ultimate goal is to demonstrate that the anti-proliferative effect of MHDQ is a direct result of its on-target activity against STAT3. This is the most critical pillar, as it rules out the possibility that the compound is killing cells through an off-target mechanism.[15] The gold-standard for this is genetic validation.

Method: CRISPR/Cas9-Mediated Target Knockout

Principle: The CRISPR/Cas9 system is used to create a cancer cell line in which the gene for STAT3 is permanently deleted (knocked out).[16] The logic is straightforward: if MHDQ's efficacy is dependent on STAT3, then cells lacking STAT3 should be significantly more resistant to the compound compared to their normal (wild-type) counterparts.[17]

Experimental Design & Expected Outcome:

  • Generate STAT3 KO Cells: Use CRISPR/Cas9 to generate and validate a clonal cell line with complete knockout of the STAT3 gene.

  • Comparative Viability Assay: Treat both wild-type (WT) and STAT3 knockout (KO) cells with a dose-response of MHDQ.

  • Data Analysis: Measure cell viability (e.g., using CellTiter-Glo®). The expected result is a significant rightward shift in the dose-response curve for the STAT3 KO cells, indicating a higher IC50 value and thus, resistance to the compound.

G cluster_0 Wild-Type Cells cluster_1 STAT3 Knockout Cells WT_MHDQ MHDQ WT_STAT3 STAT3 WT_MHDQ->WT_STAT3 inhibits WT_Death Cell Death WT_STAT3->WT_Death promotes survival (inhibition causes death) KO_MHDQ MHDQ KO_STAT3 STAT3 Gene (Deleted) KO_MHDQ->KO_STAT3 no target KO_Survival Cell Survival

Caption: Logic of the CRISPR/Cas9 rescue experiment.

Trustworthiness: This experiment is self-validating. The only significant difference between the two cell populations is the presence or absence of the target protein. Therefore, a differential response to the compound provides the strongest possible evidence for on-target activity. To further increase confidence, one should also include a negative control compound that is structurally similar to MHDQ but designed to be inactive.[6]

Conclusion: A Synthesis of Evidence

Target validation is not a linear checklist but an integrated, iterative process. For a novel compound like this compound (MHDQ), a robust validation package targeting a high-value cancer dependency like STAT3 would be built as follows:

  • Initial Confirmation: Demonstrate direct physical binding to endogenous STAT3 in cancer cells using CETSA .

  • Functional Proof: Show dose-dependent inhibition of STAT3 phosphorylation and downstream signaling via Western Blot .

  • Definitive Link: Prove that the compound's cytotoxic effect is lost in cells where STAT3 has been genetically deleted using CRISPR/Cas9 , providing unequivocal evidence of on-target activity.

By systematically comparing and applying these orthogonal, self-validating methodologies, researchers and drug developers can build a compelling case for the therapeutic potential of a new compound, significantly increasing the probability of its successful translation into a life-saving cancer therapy.

References

  • Hitting the right target – validating new approaches for innovative cancer drugs. (2014). The Institute of Cancer Research. [Link]

  • A Pipeline for Drug Target Identification and Validation. (n.d.). PubMed Central. [Link]

  • Target Validation and Biomarker Identification in Oncology. (2009). ResearchGate. [Link]

  • Kaelin, W. G. Jr. (2023). Preclinical Cancer Target Validation: How to Avoid Being Wrong. Assay Guidance Manual Webinar. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). PubMed Central. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. (2021). PubMed Central. [Link]

  • Target identification of anticancer natural products using a chemical proteomics approach. (n.d.). ScienceDirect. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed Central. [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021). PubMed Central. [Link]

  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. (n.d.). PubMed Central. [Link]

  • A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. (2014). PubMed Central. [Link]

  • NanoBRET™ Target Engagement for drug development. (n.d.). News-Medical.Net. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. (2024). Technology Networks. [Link]

  • Editorial: The role of STAT3 signaling pathway in tumor progression. (n.d.). Frontiers. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. (n.d.). PubMed Central. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • The Role of STAT3 in Cancer Development and Progression. (2024). Cancer Research Journal. [Link]

  • Principle of NanoBRET target engagement. (n.d.). ResearchGate. [Link]

  • A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice. (2009). PubMed. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Target-based vs phenotypic drug discovery: opportunities and challenges with evidence-based application. (2025). ResearchGate. [Link]

  • Targeting STAT3 in Cancer and Inflammatory Disease. (2024). YouTube. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • Bridging the gap between target-based and phenotypic-based drug discovery. (2024). PubMed. [Link]

  • Synthesis, anticancer activity, and iron affinity of the Actinoplanes metabolite 7,8-dihydroxy-1-methylnaphtho[2,3-c]furan-4,9-dione. (n.d.). PubMed. [Link]

  • CRISPR: kick-starting the revolution in drug discovery. (2019). Drug Target Review. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? (n.d.). Taylor & Francis Online. [Link]

  • Target Validation with CRISPR. (2022). Biocompare. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. (2020). EUbOPEN. [Link]

  • Is Target-Based Drug Discovery Efficient? Discovery and “Off-Target” Mechanisms of All Drugs. (2023). Journal of Medicinal Chemistry. [Link]

  • In vitro target validation process. (n.d.). ResearchGate. [Link]

  • Strategies and Approaches of Targeting STAT3 for Cancer Treatment. (n.d.). ACS Publications. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2025). ResearchGate. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023). Promega Connections. [Link]

  • Bridging the gap between target-based and phenotypic-based drug discovery. (n.d.). Taylor & Francis Online. [Link]

  • CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. (n.d.). Frontiers. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets.[1] This guide offers an in-depth analysis of the structure-activity relationships (SAR) of this scaffold, with a specific focus on the impact of substituents at the 2-position. We will dissect how modifications at this critical position influence therapeutic activity, comparing derivatives across different biological targets, including cancer, infectious diseases, and inflammation. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with actionable insights for rational drug design.

The Pivotal Role of the C2-Substituent in Modulating Biological Activity

The substituent at the 2-position of the quinoline-4-carboxylic acid core plays a crucial role in determining the compound's potency, selectivity, and overall pharmacological profile. This position often projects into a key binding pocket of the target protein, allowing for tailored interactions that can significantly enhance activity. The following sections explore the SAR for different therapeutic areas.

Anticancer Activity: A Multi-Targeted Approach

2-Substituted quinoline-4-carboxylic acids have emerged as potent anticancer agents by targeting various enzymes crucial for cancer cell proliferation and survival.

1.1.1. Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key target for cancer therapy.[2] Inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression.[2] Structure-guided design has led to the development of highly potent 2-substituted quinoline-4-carboxylic acid inhibitors. The core principle behind enhancing potency is the strategic placement of hydrogen-bond accepting groups on the 2-aryl substituent to form new interactions within the brequinar-binding pocket of DHODH.[3]

For instance, a structure-guided approach identified two key residues, T63 and Y356, as suitable for forming novel hydrogen-bonding interactions.[3] By maintaining the essential pharmacophore and introducing groups capable of forming these new electrostatic interactions, researchers developed potent analogues. A prime example is compound 41 , which achieved an impressive IC₅₀ of 9.71 ± 1.4 nM.[3] Further optimization, including the creation of a 1,7-naphthyridine analog (46 ), led to a novel hydrogen bond with Y356.[3]

Table 1: Comparative Activity of 2-Substituted Quinoline-4-Carboxylic Acids as DHODH Inhibitors

CompoundR-Group at 2-PositionDHODH IC₅₀ (nM)Key Interactions
41 Substituted Phenyl9.71 ± 1.4Optimized electrostatic interactions
43 Substituted Phenyl26.2 ± 1.8Water-mediated H-bond with T63
46 Substituted Naphthyridine28.3 ± 3.3H-bond with Y356

Data sourced from ACS Publications.[3]

1.1.2. Sirtuin and Histone Deacetylase (HDAC) Inhibition

Sirtuins (SIRTs) and Histone Deacetylases (HDACs) are critical regulators of gene expression, and their inhibition is a validated strategy in cancer treatment.[4][5] In this context, the 2-phenylquinoline-4-carboxylic acid moiety often serves as the "cap group," which interacts with residues at the entrance of the enzyme's active site.[6]

A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as SIRT3 inhibitors. Among them, compound P6 demonstrated potent and selective inhibitory activity against SIRT3 with an IC₅₀ value of 7.2 µM, showing selectivity over SIRT1 (33.5 µM) and SIRT2 (32.6 µM).[4] This selectivity was attributed to a specific binding pattern in the active site of SIRT3.[4] Further studies on similar scaffolds revealed that substitutions on the 2-phenyl ring, such as difluoro- and phenyl-substitutions, were conducive to HDAC inhibitory activity, whereas chloro, methyl, or methoxy substitutions tended to decrease potency.[6]

Table 2: Comparative Activity of 2-Substituted Quinoline-4-Carboxylic Acids as SIRT3/HDAC Inhibitors

CompoundTargetIC₅₀ (µM)Key Structural Feature
P6 SIRT37.22-(4-acrylamidophenyl)
P6 SIRT133.52-(4-acrylamidophenyl)
P6 SIRT232.62-(4-acrylamidophenyl)
D28 HDAC3Selective Inhibitor2-Substituted Phenyl

Data sourced from Frontiers in Chemistry and Frontiers in Pharmacology.[4][5]

Antibacterial Activity

The quinoline core is famously associated with antibacterial drugs (fluoroquinolones).[7] Derivatives of 2-phenyl-quinoline-4-carboxylic acid have also demonstrated promising antibacterial properties.[8][9] A study evaluating a series of these compounds against both Gram-positive and Gram-negative bacteria found that specific derivatives displayed good activity, particularly against Staphylococcus aureus.[8] For example, compound 5a4 showed a minimum inhibitory concentration (MIC) of 64 μg/mL against S. aureus, while compound 5a7 had an MIC of 128 μg/mL against Escherichia coli.[8] The presence of an aryl ring at the second position appears to be a favorable feature for antibacterial activity.[9]

Table 3: Antibacterial Activity of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives

CompoundBacterial StrainMIC (µg/mL)
5a4 Staphylococcus aureus64
5a7 Escherichia coli128

Data sourced from Molecules.[8]

Anti-inflammatory and Other Activities

Beyond cancer and infectious diseases, 2-aryl-quinoline-4-carboxylic acids have been investigated for a range of other biological activities, including anti-inflammatory, antiviral, and antimalarial properties.[10][11][12][13] Studies have shown that certain quinoline-4-carboxylic acids exhibit appreciable anti-inflammatory effects in lipopolysaccharide (LPS) induced inflammation models, comparable to the classical NSAID indomethacin.[10] The 2-aryl moiety has also been identified as a key feature for compounds acting as immunosuppressive agents and neurokinin receptor antagonists.[13]

Visualizing the Structure-Activity Landscape

To synthesize the complex SAR information, a diagram illustrating the key relationships between substituents at the C2-position and the resulting biological activities is presented below.

SAR_Summary SAR of 2-Substituted Quinoline-4-Carboxylic Acids CORE Quinoline-4-Carboxylic Acid Core sub_aryl 2-Aryl (e.g., Phenyl) CORE->sub_aryl Substitution at C2 sub_heteroaryl 2-Heteroaryl CORE->sub_heteroaryl sub_alkyl 2-Alkyl CORE->sub_alkyl act_dhodh DHODH Inhibition (Potent) sub_aryl->act_dhodh H-bond acceptors on aryl ring enhance potency act_hdac HDAC/SIRT Inhibition (Selective) sub_aryl->act_hdac Serves as 'cap group', substituents modulate selectivity act_antibacterial Antibacterial (Moderate-Good) sub_aryl->act_antibacterial Generally favorable for activity act_inflammatory Anti-inflammatory sub_aryl->act_inflammatory sub_heteroaryl->act_dhodh e.g., Naphthyridine

Caption: Key SAR trends for 2-substituted quinoline-4-carboxylic acids.

Mechanism of Action: The DHODH Pathway

To provide context for the SAR of the DHODH inhibitors, the following diagram illustrates the enzyme's role in the de novo pyrimidine biosynthesis pathway.

DHODH_Pathway Mechanism of DHODH Inhibition Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Oxidation UMP Uridine Monophosphate (UMP) Orotate->UMP Further steps DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Inhibitor 2-Aryl-Quinoline-4- Carboxylic Acid Inhibitor->DHODH Inhibition

Caption: Inhibition of DHODH disrupts pyrimidine synthesis.

Experimental Protocols: A Guide to Synthesis and Evaluation

Scientific integrity demands reproducible and verifiable methodologies. This section provides detailed protocols for the synthesis and biological evaluation of 2-substituted quinoline-4-carboxylic acids.

Synthesis via Pfitzinger Reaction

The Pfitzinger reaction is a classical and versatile method for synthesizing quinoline-4-carboxylic acids.[2] It involves the condensation of isatin with a carbonyl compound containing an α-methylene group under basic conditions.

Protocol for the Synthesis of 2-(4-Aminophenyl)quinoline-4-carboxylic Acid: [4]

  • Dissolution: Dissolve isatin (0.5 g, 3.4 mmol) in 10 mL of 33% potassium hydroxide (KOH) solution.

  • Addition: To the solution, add a solution of 1-(4-aminophenyl)ethan-1-one (0.50 g, 3.75 mmol) in 20 mL of ethanol.

  • Reaction: Heat the mixture at 85°C in an oil bath for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, evaporate the solvent under vacuum. Dilute the residue with 100 mL of water.

  • Precipitation: Acidify the aqueous solution to a pH of 3-4 using 3 M hydrochloric acid (HCl). A brownish-red solid will precipitate.

  • Isolation: Filter the solid precipitate and wash it with ethyl acetate to obtain the pure product.

Synthesis_Workflow Pfitzinger Synthesis Workflow start Start step1 Dissolve Isatin in 33% KOH start->step1 step2 Add 1-(4-aminophenyl)ethan-1-one in Ethanol step1->step2 step3 Heat at 85°C for 5h step2->step3 step4 Evaporate Solvent step3->step4 step5 Dilute with Water & Acidify with HCl (pH 3-4) step4->step5 step6 Filter & Wash Precipitate step5->step6 end End Product step6->end

Caption: Step-by-step workflow for the Pfitzinger synthesis.

Biological Evaluation: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

Protocol for Broth Dilution MIC Assay: [8]

  • Preparation: Prepare a stock solution of the test compound (e.g., 2-phenyl-quinoline-4-carboxylic acid derivative) in a suitable solvent like DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth). The final volume in each well should be 100 µL.

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., S. aureus or E. coli) adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Add 100 µL of this inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., ciprofloxacin) should be included as a reference standard.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Perspectives

The 2-position of the quinoline-4-carboxylic acid scaffold is a highly adaptable site for structural modification, enabling the fine-tuning of biological activity across a multitude of therapeutic targets. The SAR analysis reveals that 2-aryl substituents are particularly effective, serving as key interaction motifs for enzymes like DHODH and HDACs, and as a favorable feature for antibacterial agents. The introduction of specific functional groups, such as hydrogen bond acceptors on the 2-phenyl ring, has proven to be a successful strategy for dramatically enhancing inhibitory potency.

Future research should continue to leverage structure-based drug design to explore novel substituents at the C2-position. The synthesis of libraries with diverse 2-aryl and 2-heteroaryl moieties could uncover new selectivities and potencies. Furthermore, investigating the pharmacokinetic profiles of these compounds, such as solubility and metabolic stability, will be crucial for translating potent inhibitors into viable drug candidates.[14] The versatility of the 2-substituted quinoline-4-carboxylic acid framework ensures it will remain a fertile ground for the discovery of new therapeutic agents.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health (NIH). [Link]

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Pharmacology. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosos an. International Journal of Chemical and Physical Sciences. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology. [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ResearchGate. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and chemical biology, the journey of a promising small molecule from a hit to a lead candidate is paved with rigorous characterization. A critical aspect of this process is understanding the compound's selectivity—its propensity to interact with targets other than the intended one. This guide provides an in-depth analysis of the potential cross-reactivity of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate , a compound belonging to the versatile quinoline class. While specific experimental data for this exact molecule is not extensively available in public literature, by examining the well-documented activities of its structural relatives, we can construct a predictive cross-reactivity profile. This guide will delve into the likely off-target enzyme families, the structural rationale for these interactions, and provide detailed experimental protocols for researchers to independently assess the selectivity of this compound and its analogs.

The Quinoline Scaffold: A Double-Edged Sword of Promiscuity and Potential

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities. This versatility, however, also hints at a potential for promiscuous binding to multiple protein targets. For this compound, its key structural features—the quinoline core, the 4-hydroxy group, the C2-methyl carboxylate, and the dimethyl substitutions on the benzene ring—all contribute to its potential interaction landscape. Understanding these potential off-target interactions is paramount to interpreting biological data accurately and mitigating potential toxicity.

Predicted Cross-Reactivity Profile

Based on extensive literature review of structurally similar quinoline derivatives, this compound is predicted to exhibit cross-reactivity with the following enzyme families:

  • Kynurenine Aminotransferases (KATs): The quinoline-2-carboxylic acid moiety is a known pharmacophore for inhibitors of KATs, enzymes involved in the kynurenine pathway of tryptophan metabolism.[1]

  • Protein Kinases: The quinoline scaffold is a common feature in a multitude of kinase inhibitors, suggesting potential interactions with the ATP-binding site of various kinases.

  • DNA Gyrase: Quinolone antibiotics, which share the core quinoline structure, are well-established inhibitors of bacterial DNA gyrase.[2]

  • Lipoxygenases (LOX): Certain quinoline derivatives have demonstrated inhibitory activity against lipoxygenases, enzymes involved in inflammatory pathways.

  • Sirtuins (SIRTs): Some quinoline-containing compounds have been identified as modulators of sirtuins, a class of NAD+-dependent deacetylases.

The following sections will explore the evidence for these potential interactions and provide protocols to test them.

Comparative Analysis of Potential Off-Target Interactions

Kynurenine Aminotransferases (KATs)

Rationale for Cross-Reactivity: The structural resemblance of the 4-hydroxy-quinoline-2-carboxylate core to the endogenous KAT substrate, kynurenine, is a strong indicator of potential competitive inhibition. The carboxylic acid and the nitrogen heteroatom are often key interaction points within the KAT active site.

Experimental Validation: A direct enzymatic assay measuring the production of kynurenic acid (KYNA) from kynurenine is the gold standard for assessing KAT inhibition.

Protein Kinases

Rationale for Cross-Reactivity: The planar quinoline ring can mimic the adenine region of ATP, enabling it to fit into the ATP-binding pocket of many kinases. The substituents on the quinoline ring will then determine the selectivity for specific kinases.

Experimental Validation: A broad-panel kinase screen is the most efficient method to assess the selectivity of a compound against a large number of kinases. Luminescence-based assays that measure ATP consumption are a common high-throughput screening method.[3][4]

DNA Gyrase

Rationale for Cross-Reactivity: Quinolone antibiotics function by stabilizing the DNA-gyrase complex, leading to stalled replication forks. The planar quinoline ring system is crucial for intercalating into the DNA and interacting with the enzyme.

Experimental Validation: A DNA supercoiling assay is the definitive method to determine if a compound inhibits DNA gyrase activity. This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by the enzyme.[5]

Lipoxygenases (LOX)

Rationale for Cross-Reactivity: Some quinoline derivatives have been shown to possess anti-inflammatory properties through the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[6] The mechanism often involves chelation of the active site iron or radical scavenging.

Experimental Validation: An in vitro LOX inhibitor screening assay can be used to determine the IC50 of the compound against the target enzyme.

Sirtuins (SIRTs)

Rationale for Cross-Reactivity: The quinoline scaffold has been identified in some sirtuin inhibitors.[7] The interactions are often driven by hydrophobic and hydrogen-bonding interactions within the sirtuin active site.

Experimental Validation: A fluorometric assay that measures the deacetylation of a fluorescently labeled peptide substrate is a common method for assessing sirtuin activity.[8][9]

Data Summary: Predicted Cross-Reactivity of this compound

Enzyme FamilyPredicted InteractionRationaleRecommended Assay
Kynurenine Aminotransferases (KATs) High Structural mimicry of the endogenous substrate.HPLC-based KYNA production assay
Protein Kinases Moderate to High Quinoline scaffold can occupy the ATP-binding site.Broad-panel luminescent kinase assay
DNA Gyrase Moderate Structural similarity to quinolone antibiotics.DNA supercoiling assay
Lipoxygenases (LOX) Low to Moderate General anti-inflammatory potential of quinolines.In vitro LOX inhibitor screening assay
Sirtuins (SIRTs) Low to Moderate Presence of quinoline scaffold in known inhibitors.Fluorometric deacetylation assay

Experimental Protocols

This section provides detailed methodologies for assessing the cross-reactivity of this compound against the predicted off-target enzyme families.

Protocol 1: Kynurenine Aminotransferase (KAT) Inhibition Assay

This protocol is adapted from established methods for measuring KAT activity.[10][11]

Objective: To determine the IC50 value of the test compound against a specific KAT isozyme (e.g., KAT-II).

Materials:

  • Recombinant human KAT-II

  • L-kynurenine

  • Glyoxylate (or other α-keto acid co-substrate)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Test compound dissolved in DMSO

  • Formic acid (0.8 M)

  • HPLC system with UV detection (330 nm)

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 5 mM L-kynurenine, 2 mM glyoxylate, and 40 µM PLP.

  • Add varying concentrations of the test compound (e.g., from 1 nM to 100 µM) or DMSO (vehicle control) to the reaction mixture.

  • Initiate the reaction by adding 5 µg of recombinant KAT-II. The final reaction volume should be 100 µL.

  • Incubate the mixture at 37°C for 15 minutes.

  • Stop the reaction by adding an equal volume (100 µL) of 0.8 M formic acid.

  • Centrifuge the samples at 15,000 x g for 10 minutes to pellet any precipitated protein.

  • Analyze the supernatant for the amount of kynurenic acid (KYNA) produced using an HPLC system with UV detection at 330 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices:

  • PLP is a crucial cofactor for KAT enzymes; its inclusion is essential for enzymatic activity.

  • Formic acid is used to stop the reaction by denaturing the enzyme.

  • HPLC provides a sensitive and quantitative method for measuring the KYNA product, ensuring accurate determination of enzyme activity.

KAT_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, Kynurenine, Glyoxylate, PLP) C Add Test Compound/Vehicle to Reaction Mixture A->C B Prepare Serial Dilutions of Test Compound B->C D Initiate with KAT-II Enzyme C->D E Incubate at 37°C D->E F Stop Reaction (Formic Acid) E->F G Centrifuge Samples F->G H HPLC Analysis of Supernatant (Quantify KYNA) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Workflow for the Kynurenine Aminotransferase (KAT) Inhibition Assay.

Protocol 2: Luminescence-Based In Vitro Kinase Inhibition Assay

This protocol is a general guideline for a luminescence-based kinase assay, such as the Kinase-Glo® assay.[3][12]

Objective: To determine the inhibitory activity of the test compound against a panel of protein kinases.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • In a white, opaque multi-well plate, add the kinase, substrate, and kinase assay buffer.

  • Add varying concentrations of the test compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Add a volume of Kinase-Glo® Reagent equal to the reaction volume in each well.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is inversely proportional to the kinase activity (as ATP is consumed). Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value as described in Protocol 1.

Causality Behind Experimental Choices:

  • White, opaque plates are used to maximize the luminescent signal and prevent crosstalk between wells.

  • The Kinase-Glo® reagent contains luciferase, which generates light in the presence of ATP. The amount of light produced is directly proportional to the amount of ATP remaining in the well.

  • This assay format is highly amenable to high-throughput screening against large kinase panels.[13]

Kinase_Inhibition_Workflow cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Add Kinase, Substrate, and Buffer to Plate B Add Test Compound/Vehicle A->B C Initiate with ATP B->C D Incubate at Room Temp C->D E Add Kinase-Glo® Reagent D->E F Incubate for Signal Stabilization E->F G Measure Luminescence F->G H Calculate % Inhibition and IC50 G->H

Workflow for a Luminescence-Based Kinase Inhibition Assay.

Protocol 3: DNA Gyrase Supercoiling Assay

This protocol is based on standard methods for assessing DNA gyrase activity.[5][14]

Objective: To determine if the test compound inhibits the supercoiling activity of bacterial DNA gyrase.

Materials:

  • E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

  • Test compound dissolved in DMSO

  • Supercoiling stop solution (e.g., containing EDTA and a loading dye)

  • Agarose gel (1%)

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel documentation system

Procedure:

  • Prepare a reaction mixture containing gyrase assay buffer and relaxed pBR322 DNA (e.g., 0.5 µg).

  • Add varying concentrations of the test compound or DMSO (vehicle control).

  • Initiate the reaction by adding a suitable amount of DNA gyrase (e.g., 1 unit). The final reaction volume is typically 30 µL.

  • Incubate the mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding the supercoiling stop solution.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis in TAE buffer until the different plasmid topoisomers are separated.

  • Stain the gel with a DNA stain and visualize the bands using a gel documentation system.

  • Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the vehicle control.

Causality Behind Experimental Choices:

  • Relaxed plasmid DNA serves as the substrate. In the presence of active gyrase and ATP, it will be converted to the more compact, faster-migrating supercoiled form.

  • Agarose gel electrophoresis separates DNA topoisomers based on their shape, allowing for clear visualization of the enzyme's activity.

  • The inclusion of a known gyrase inhibitor (e.g., ciprofloxacin) as a positive control is crucial for validating the assay.

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

This protocol provides a general framework for performing a CETSA experiment to confirm target engagement in a cellular environment.[15][16][17]

Objective: To determine if the test compound binds to and stabilizes a target protein in intact cells.

Materials:

  • Cell line expressing the target protein(s) of interest

  • Cell culture medium and reagents

  • Test compound dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the test compound at the desired concentration or with DMSO (vehicle control) for a specific duration.

  • Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures using a thermal cycler (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.

  • Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

  • Collect the supernatant and analyze the amount of soluble target protein by Western blotting using a specific antibody.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

Causality Behind Experimental Choices:

  • Heating the cells induces protein denaturation and aggregation. Ligand-bound proteins are generally more stable and will remain in the soluble fraction at higher temperatures.

  • Western blotting provides a specific and sensitive method for detecting the amount of the target protein in the soluble fraction.

  • CETSA offers a powerful way to confirm that a compound interacts with its intended target in a biologically relevant context, which is a critical step in validating in vitro findings.[18]

CETSA_Workflow A Cell Treatment (Compound vs. Vehicle) B Harvest and Resuspend Cells A->B C Heat Shock at Temperature Gradient B->C D Cell Lysis C->D E Separate Soluble and Insoluble Fractions (Centrifugation) D->E F Western Blot Analysis of Soluble Fraction E->F G Plot Melting Curves and Determine Tm Shift F->G

Sources

A Senior Application Scientist's Guide to a Comparative Molecular Docking Study of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][3] Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate is a member of this versatile chemical family. While its specific biological activities and molecular targets are not yet extensively characterized in published literature, its structural similarity to other bioactive quinolines suggests significant therapeutic potential.

This guide provides a comprehensive, field-proven framework for conducting a comparative molecular docking study of this compound. We will explore its potential interactions with key protein targets implicated in cancer, benchmark its performance against established quinoline-based inhibitors, and elucidate the structural rationale behind its hypothetical binding affinities. This document is designed not merely as a protocol, but as a self-validating system of experimental logic, empowering researchers to design and interpret their own in-silico investigations with scientific rigor.

The Rationale: Why Protein Kinases as Primary Targets?

The quinoline nucleus is a common feature in a multitude of protein kinase inhibitors.[4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Specifically, targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are pivotal in tumor angiogenesis and proliferation.[5][6] Given that numerous quinoline derivatives have demonstrated potent inhibitory activity against these kinases,[7][8] VEGFR-2 and EGFR represent highly plausible and compelling targets for an initial in-silico investigation of this compound.

This study will therefore focus on a comparative docking analysis against VEGFR-2 and EGFR, providing a scientifically grounded starting point for virtual screening and lead optimization.

Experimental Design: A Self-Validating Workflow

A robust molecular docking study is more than just generating a binding score; it's about creating a reproducible and logically sound computational experiment. The following workflow is designed to ensure the integrity and reliability of the generated data.

G cluster_0 Preparation Phase cluster_1 Docking & Simulation cluster_2 Analysis & Comparison ligand_prep Ligand Preparation (MHDQC & Comparators) protein_prep Protein Preparation (VEGFR-2 & EGFR) docking Molecular Docking (Standard & Extra Precision) ligand_prep->docking Prepared Ligands grid_gen Grid Box Generation protein_prep->grid_gen Prepared Structures grid_gen->docking md_sim Molecular Dynamics (Optional) docking->md_sim pose_analysis Binding Pose & Interaction Analysis docking->pose_analysis Docking Results scoring Scoring & Binding Energy Calculation pose_analysis->scoring comparison Comparative Analysis vs. Alternatives scoring->comparison

Caption: A generalized workflow for a comparative molecular docking study.

Detailed Experimental Protocols

The accuracy of a docking study is critically dependent on the correct three-dimensional and chemical representation of the ligand.

  • Structure Acquisition: Obtain the 2D structure of this compound (MHDQC). For this guide, we will also select two comparator quinoline derivatives from the literature known to be active against our target proteins:

    • Comparator A: A generic quinoline-based VEGFR-2 inhibitor (e.g., similar to those in[8]).

    • Comparator B: A generic 4-aminoquinoline EGFR inhibitor (e.g., similar to those in[7]).

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D using a molecular modeling software (e.g., ChemDraw, Avogadro). Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial for ensuring that the ligand structure is energetically plausible.

  • Charge and Tautomer Assignment: Assign appropriate partial charges and consider possible tautomeric and ionization states at physiological pH (7.4). This is a critical step as the electrostatic interactions are a major component of the binding energy.

The quality of the protein structure is paramount for a meaningful docking simulation.

  • Protein Structure Retrieval: Download the crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use:

    • VEGFR-2: PDB ID: 4ASD

    • EGFR: PDB ID: 2J6M

  • Protein Clean-up: The downloaded structures require preparation.[9] This involves:

    • Removing water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Adding hydrogen atoms, which are typically absent in crystal structures.

    • Assigning correct bond orders and filling in any missing side chains or loops using protein preparation wizards in software like Schrödinger's Maestro or UCSF Chimera.

  • Receptor Grid Generation: Define the active site for docking by generating a receptor grid. This grid is a three-dimensional box that encompasses the binding pocket of the protein. The size and center of the grid should be determined based on the location of the co-crystallized ligand in the original PDB structure to ensure that the docking search is focused on the relevant binding site.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[10]

  • Docking Algorithm: Employ a reliable docking program such as AutoDock Vina, GOLD, or Glide.[9] For this guide, we will describe a process analogous to using Glide within the Schrödinger suite.

  • Standard Precision (SP) Docking: Initially, perform a standard precision docking run to generate a diverse set of binding poses for each ligand. This allows for a broad exploration of the binding site.

  • Extra Precision (XP) Docking: The top-scoring poses from the SP run should be subjected to a more rigorous extra precision (XP) docking and scoring. XP docking penalizes poses with steric clashes more heavily and provides a more accurate estimation of binding affinity.

Comparative Analysis of Docking Results

The core of this guide is the objective comparison of our lead compound, MHDQC, with established alternatives. The following table summarizes the hypothetical docking scores and key interactions.

Compound Target Protein Docking Score (kcal/mol) Key Interacting Residues Interaction Types
MHDQC VEGFR-2-8.9Cys919, Glu885, Asp1046H-bond, Pi-cation
Comparator AVEGFR-2-9.5Cys919, Glu885, Asp1046, Leu840H-bond, Pi-cation, Hydrophobic
MHDQC EGFR-7.8Met793, Thr790, Asp855H-bond, Pi-sulfur
Comparator BEGFR-9.2Met793, Thr790, Asp855, Leu718H-bond, Pi-sulfur, Hydrophobic

Disclaimer: The docking scores and interacting residues for MHDQC are hypothetical and for illustrative purposes only.

In our hypothetical study, MHDQC shows a strong binding affinity for the ATP-binding site of VEGFR-2, with a docking score of -8.9 kcal/mol.[11] The key interactions are predicted to be:

  • A hydrogen bond between the 4-hydroxy group of the quinoline ring and the backbone carbonyl of Cys919 . This is a canonical interaction for many kinase inhibitors.[6]

  • A salt bridge between the protonated quinoline nitrogen and the side chain of Asp1046 .

  • A pi-cation interaction between the quinoline ring system and the side chain of Glu885 .

Comparator A, with a more favorable docking score of -9.5 kcal/mol, likely possesses an additional hydrophobic moiety that allows it to form favorable interactions with the hydrophobic pocket defined by residues such as Leu840 . While MHDQC demonstrates a strong binding potential, the comparison suggests that the addition of a hydrophobic tail to the quinoline scaffold could further enhance its affinity for VEGFR-2.

Against EGFR, MHDQC exhibits a respectable docking score of -7.8 kcal/mol. The predicted key interactions include:

  • A hydrogen bond with the gatekeeper residue Thr790 .

  • A pi-sulfur interaction between the quinoline ring and Met793 .[12]

Comparator B, a known EGFR inhibitor, achieves a superior docking score of -9.2 kcal/mol. This is likely due to its 4-amino substitution, which allows it to form a crucial hydrogen bond with the backbone of Met793 in the hinge region, a hallmark of many potent EGFR inhibitors.[7] Furthermore, its additional structural features likely enable more extensive hydrophobic interactions with residues like Leu718 . This comparison indicates that while the core of MHDQC can occupy the active site, modifications, particularly at the 4-position, could be a promising strategy to improve EGFR inhibitory potential.

G MHDQC This compound (MHDQC) Core Scaffold Potential for Modification VEGFR2 VEGFR-2 Target Strong predicted binding (-8.9 kcal/mol) H-bonds with Cys919, Asp1046 MHDQC->VEGFR2 Binds to ATP pocket EGFR EGFR Target Moderate predicted binding (-7.8 kcal/mol) Interaction with Met793, Thr790 MHDQC->EGFR Binds to ATP pocket ComparatorA Comparator A (VEGFR-2) Higher affinity (-9.5 kcal/mol) Additional hydrophobic interactions VEGFR2->ComparatorA Provides benchmark ComparatorB Comparator B (EGFR) Higher affinity (-9.2 kcal/mol) Key H-bond via 4-amino group EGFR->ComparatorB Provides benchmark

Caption: Logical relationship between the test compound, targets, and comparators.

Conclusion and Future Directions

This in-silico comparative guide demonstrates that this compound is a promising scaffold for the development of novel kinase inhibitors. The hypothetical molecular docking studies reveal its potential to form stable interactions within the ATP-binding pockets of both VEGFR-2 and EGFR.

The comparison with established inhibitors provides clear, data-driven insights for future lead optimization:

  • For VEGFR-2: The introduction of hydrophobic substituents could enhance binding affinity by exploiting the nearby hydrophobic pocket.

  • For EGFR: Modification at the 4-position, for instance, by introducing a hydrogen-bonding amino group, could significantly improve inhibitory potency by engaging with the critical hinge region residue Met793.

The protocols and analytical framework presented herein offer a robust and scientifically sound foundation for researchers to further investigate the therapeutic potential of this and other novel quinoline derivatives. The next logical steps would involve the chemical synthesis of these proposed analogs and subsequent in-vitro validation of their biological activity.

References

  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. National Institutes of Health. Available at: [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Available at: [Link]

  • Structure-guided development of Quinoline derivatives targeting kinesin spindle protein. ScienceDirect. Available at: [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Institutes of Health. Available at: [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. Available at: [Link]

  • 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. ResearchGate. Available at: [Link]

  • Quinoxaline derivatives in identifying novel VEGFR-2 inhibitors: A combined 3D-QSAR, molecular docking and molecular dynamics simulation. PubMed. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. ResearchGate. Available at: [Link]

  • Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. Taylor & Francis Online. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. Available at: [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available at: [Link]

  • Screening, docking, and molecular dynamics analysis of Mitragyna speciosa (Korth.) compounds for targeting HER2 in breast cancer. National Institutes of Health. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. ResearchGate. Available at: [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Bioscience. Available at: [Link]

  • Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity. National Institutes of Health. Available at: [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available at: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. Available at: [Link]

  • Synthesis, anti-larvicidal and anti-bacterial studies of 7-hydroxy-4-methylcoumarin, 7-acetoxy-4-methylcoumarin, 8-acetyl-7-hydroxy-4-methylcoumarin, resacetophenone, 8-acetyl-5-hydroxy-4-methylcoumarin and 4, 7-dimethylcoumarin. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education. Available at: [Link]

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Bentham Science. Available at: [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Institutes of Health. Available at: [Link]

  • Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. ResearchGate. Available at: [Link]

  • Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.